TC14012
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S,6S,9S,12S,15R,20R,23R,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDHDBBOJNZKY-UXNLHULBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H140N34O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2066.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The In Vivo Function of TC14012: A Dual-Target Modulator of the CXCL12-CXCR4/CXCR7 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: TC14012 is a synthetic, serum-stable cyclic peptide that has emerged as a significant modulator of the C-X-C chemokine receptor family.[1][2] Originally developed as a derivative of T140, an anti-HIV peptide, its primary mechanism was identified as a potent and selective antagonist of the CXCR4 receptor.[1] Subsequent research, however, unveiled a more complex pharmacological profile: this compound also functions as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[3][4] This dual activity—inhibiting CXCR4 while simultaneously activating CXCR7—positions this compound as a unique investigational tool and potential therapeutic agent for a range of pathologies, including ischemic vascular diseases, chemotherapy-induced cardiotoxicity, and cancer.[5] This document provides a comprehensive technical overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling pathways.
Core Mechanism of Action: A Tale of Two Receptors
The biological effects of this compound in vivo are dictated by its opposing actions on two distinct receptors for the chemokine CXCL12 (also known as SDF-1).
-
CXCR4 Antagonism: The CXCL12/CXCR4 signaling axis is a critical pathway in cellular trafficking, particularly in retaining hematopoietic stem and progenitor cells within the bone marrow niche.[5] In pathological contexts, such as cancer, this axis promotes tumor growth, metastasis, and angiogenesis.[6] this compound acts as a competitive antagonist at this receptor, blocking CXCL12 binding and inhibiting downstream signaling.[1][2] This action is the basis for its anti-HIV activity (by blocking viral entry) and its ability to mobilize stem and progenitor cells into peripheral circulation.[1][5]
-
CXCR7 Agonism: CXCR7 is an atypical chemokine receptor that does not signal through traditional G-protein-coupled pathways. Instead, it preferentially signals through the recruitment of β-arrestin 2.[3][7] The CXCL12/CXCR7 axis is primarily involved in promoting cell survival and adhesion.[5] this compound functions as a CXCR7 agonist, initiating β-arrestin-mediated signaling cascades that include the activation of the Akt/eNOS pathway.[3][5][8]
This dual modulation allows this compound to simultaneously trigger pro-survival and pro-angiogenic pathways via CXCR7 activation while promoting the mobilization of reparative cells via CXCR4 antagonism.
In Vivo Applications and Efficacy
Promotion of Angiogenesis in Diabetic Limb Ischemia
In the context of diabetes, the function and number of endothelial progenitor cells (EPCs), which are crucial for vascular repair, are significantly impaired.[5] this compound has demonstrated significant therapeutic potential in preclinical models of diabetic peripheral artery disease.
-
Functional Improvement of EPCs: By activating the CXCR7/Akt/eNOS pathway, this compound enhances nitric oxide (NO) production, improves the migratory and tube formation capabilities of EPCs, and protects them from apoptosis and oxidative stress induced by high-glucose conditions.[5][9]
-
EPC Mobilization: By antagonizing CXCR4, this compound disrupts the retention of EPCs in the bone marrow, leading to an increased number of circulating EPCs available for vascular repair at ischemic sites.[5]
-
In Vivo Outcomes: In diabetic (db/db) mice subjected to hind limb ischemia, administration of this compound resulted in enhanced blood perfusion recovery and increased angiogenesis in the ischemic tissue.[5][9]
Cardioprotection Against Doxorubicin-Induced Toxicity
Doxorubicin (B1662922) is a potent chemotherapeutic agent whose use is limited by severe cardiotoxicity. This compound has been investigated as a cardioprotective agent in this setting.
-
Improved Cardiac Function: In mouse models of doxorubicin-induced cardiotoxicity, this compound treatment preserved cardiac function, as indicated by maintenance of ejection fraction and fractional shortening, and led to increased survival rates.[10] The optimal protective dose was identified as 5 mg/kg.[10]
-
Reduced Fibrosis and Inflammation: The cardioprotective effects were associated with a reduction in cardiac collagen deposition (fibrosis) and decreased infiltration of inflammatory cells such as macrophages and neutrophils.[10]
-
Metabolic Reprogramming: Mechanistically, this compound appears to protect the heart by activating CXCR7-AMPK signaling, which reprograms cardiomyocyte metabolism to better meet energy demands, and by antagonizing CXCR4-Rap1 signaling to reduce mast cell activation and degranulation.[10] Importantly, these protective effects did not compromise the anti-tumor efficacy of doxorubicin in a lymphoma-bearing mouse model.[10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of this compound from published studies.
| Parameter | Receptor | Value | Assay Description | Reference(s) |
| IC50 | CXCR4 | 19.3 nM | Inhibition of CXCL12 binding/activity | [1][2] |
| EC50 | CXCR7 | 350 nM | Recruitment of β-arrestin 2 | [1][3][4][8] |
| EC50 (CXCL12) | CXCR7 | 30 nM | Recruitment of β-arrestin 2 (Reference Ligand) | [3][8] |
| EC50 (AMD3100) | CXCR7 | 140 µM | Recruitment of β-arrestin 2 (Reference Compound) | [3][8] |
Table 1: In Vitro Receptor Activity of this compound.
| Study Context | Animal Model | Dosage | Key In Vivo Outcome | Reference(s) |
| Diabetic Limb Ischemia | db/db Mice (HLI) | Not Specified | Enhanced blood perfusion recovery and angiogenesis; increased number of circulating EPCs. | [5][9] |
| Doxorubicin-Induced Cardiotoxicity | C57BL/6J Mice | 5 mg/kg (optimal) | Preserved ejection fraction and fractional shortening; increased survival; reduced cardiac fibrosis and inflammation. | [10] |
| Anti-HIV Activity | In Vitro | 1 µM | >95% inhibition of infection by X4 or dual-tropic HIV strains in CXCR4-expressing cells. | [1][2] |
Table 2: Summary of In Vivo and Cellular Efficacy of this compound.
Experimental Protocols
Diabetic Hind Limb Ischemia (HLI) Model
This protocol describes the in vivo assessment of this compound's ability to promote angiogenesis.
-
Animal Model: Genetically diabetic db/db mice are used to model diabetic conditions.
-
Surgical Procedure:
-
Mice are anesthetized.
-
An incision is made on the skin of the inner thigh.
-
The femoral artery is exposed and carefully separated from the vein and nerve.
-
The proximal and distal ends of the femoral artery and its deep branches are ligated with sutures.
-
The artery is excised between the ligation points.
-
The skin is closed with sutures.
-
-
Treatment: Following the HLI surgery, mice are treated with either this compound or a vehicle control. The precise dose and administration schedule would be determined for the specific study aims.
-
Analysis:
-
Blood Perfusion: Measured serially (e.g., days 0, 7, 14) using a Laser Doppler Perfusion Imager. The ratio of perfusion in the ischemic limb to the non-ischemic limb is calculated.
-
Angiogenesis: At the end of the study, ischemic muscle tissue is harvested, sectioned, and stained with antibodies against endothelial cell markers (e.g., CD31) to quantify capillary density.
-
EPC Mobilization: Peripheral blood is collected, and circulating EPCs are quantified using flow cytometry with markers such as CD34, KDR, and CD133.[5]
-
β-Arrestin 2 Recruitment Assay (BRET)
This protocol is used to quantify the agonist activity of this compound at the CXCR7 receptor.
-
Cell Line: HEK293 cells are commonly used.
-
Reagents:
-
Cells are co-transfected with two constructs: one encoding CXCR7 fused to a Yellow Fluorescent Protein (YFP) and another encoding β-arrestin 2 fused to Renilla Luciferase (RLuc).
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
This compound and other control ligands (e.g., CXCL12, AMD3100).
-
-
Procedure:
-
Transfected cells are plated in a 96-well microplate.
-
Cells are washed and resuspended in a buffer.
-
The luciferase substrate is added to each well.
-
Cells are stimulated with varying concentrations of this compound or control ligands.
-
Light emissions are read immediately using a microplate reader capable of simultaneously quantifying the light emitted by RLuc (donor) and YFP (acceptor).
-
-
Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of YFP emission to RLuc emission. This ratio is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is determined.[8]
Signaling Pathways and Visualizations
CXCR7 Agonist Signaling via Akt/eNOS
Activation of CXCR7 by this compound in endothelial progenitor cells triggers a pro-survival and pro-angiogenic signaling cascade. This pathway is β-arrestin dependent and culminates in the production of nitric oxide (NO), a key signaling molecule in vascular health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 7. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
TC14012: A Dual-Action Chemokine Receptor Modulator for Research and Drug Development
An In-depth Technical Guide on the Dual CXCR4 Antagonism and CXCR7 Agonism of TC14012
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic cyclic peptide analog of T140, has emerged as a critical pharmacological tool and a potential therapeutic candidate due to its unique dual activity on two key chemokine receptors: C-X-C chemokine receptor type 4 (CXCR4) and C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). It functions as a potent antagonist of CXCR4 while simultaneously acting as an agonist of CXCR7. This technical guide provides a comprehensive overview of the biochemical and cellular activities of this compound, including detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways. The quantitative data presented herein is intended to facilitate its use in preclinical research and drug development programs targeting cancer, HIV, and inflammatory diseases.
Quantitative Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile, characterized by its high-affinity binding and potent functional activity at both CXCR4 and CXCR7. The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | CXCR4 | 19.3 nM | Inhibition of HIV-1 entry | [1][2] |
| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment | [1][2][3] |
| Kᵢ | CXCR7 | 157 ± 36 nM | Radioligand displacement | [4] |
Table 1: In Vitro Activity of this compound on CXCR4 and CXCR7.
| Ligand | Receptor | EC₅₀ (β-arrestin recruitment) | Reference |
| This compound | CXCR7 | 350 nM | [3] |
| CXCL12 | CXCR7 | 30 nM | [3] |
| AMD3100 | CXCR7 | 140 µM | [3] |
Table 2: Comparative Potency of this compound and other ligands on CXCR7.
Signaling Pathways
CXCR4 Signaling Pathway
CXCR4, upon binding its endogenous ligand CXCL12, primarily signals through Gαi-type G-proteins. This activation leads to the dissociation of Gαi and Gβγ subunits, triggering multiple downstream cascades, including the inhibition of adenylyl cyclase, activation of the PI3K/Akt and MAPK/ERK pathways, and mobilization of intracellular calcium. These pathways collectively regulate cell migration, proliferation, and survival. This compound acts as an antagonist by binding to CXCR4 and preventing CXCL12-mediated activation of these G-protein-dependent signaling events.[5][6][7] Additionally, CXCR4 can signal independently of G-proteins through the JAK/STAT pathway.[5]
CXCR7 Signaling Pathway
CXCR7 is considered an atypical chemokine receptor as it does not couple to G-proteins to induce classical downstream signaling events like calcium mobilization.[3] Instead, upon agonist binding, including its endogenous ligands CXCL12 and CXCL11, and the synthetic agonist this compound, CXCR7 preferentially signals through the recruitment of β-arrestin 2.[8][9] This leads to the activation of the MAPK/ERK signaling cascade, which can influence cell proliferation and migration.[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Radioligand Binding Assay (CXCR4)
This assay determines the affinity of this compound for CXCR4 by measuring its ability to compete with the binding of a radiolabeled ligand, such as [¹²⁵I]-CXCL12.
Materials:
-
HEK293 cells stably expressing CXCR4
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, 0.5% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-CXCL12
-
Non-labeled competitor: CXCL12 or AMD3100 (for non-specific binding)
-
Test compound: this compound
-
Glass fiber filter plates and a cell harvester
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR4 cells.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well).
-
Add increasing concentrations of this compound.
-
For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).
-
Add [¹²⁵I]-CXCL12 to all wells at a final concentration near its Kd (e.g., 0.1 nM).
-
Incubate at room temperature for 60-90 minutes.
-
Harvest the plate contents onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ of this compound.
Calcium Mobilization Assay (CXCR4)
This functional assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release in CXCR4-expressing cells.[10][11]
Materials:
-
U87.CD4.CXCR4 or other CXCR4-expressing cells
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CXCL12
-
This compound
-
Fluorescence plate reader with automated injection
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound and incubate for 10-15 minutes.
-
Measure baseline fluorescence.
-
Inject CXCL12 at a final concentration of its EC₈₀ and immediately measure the fluorescence intensity over time.
-
Determine the inhibitory effect of this compound on the CXCL12-induced calcium peak and calculate the IC₅₀.
Chemotaxis Assay (CXCR4)
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.[12][13]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Chemotaxis medium: RPMI 1640 with 0.1% BSA
-
CXCL12
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Cell viability/quantification reagent (e.g., Calcein AM)
Procedure:
-
Resuspend cells in chemotaxis medium.
-
Pre-incubate cells with different concentrations of this compound for 30 minutes at 37°C.
-
Add chemotaxis medium containing CXCL12 (at its optimal chemotactic concentration) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (pre-incubated with this compound) to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a suitable method (e.g., Calcein AM staining and fluorescence measurement).
-
Calculate the percentage of inhibition of migration by this compound.
β-Arrestin Recruitment Assay (CXCR7) - BRET
This assay measures the agonistic activity of this compound on CXCR7 by quantifying the recruitment of β-arrestin 2 to the receptor using Bioluminescence Resonance Energy Transfer (BRET).[4][14]
Materials:
-
HEK293 cells
-
Expression plasmids: CXCR7-eYFP (acceptor) and β-arrestin 2-Rluc (donor)
-
Transfection reagent (e.g., PEI)
-
BRET buffer: PBS with 0.5 mM MgCl₂ and 0.1% glucose
-
Coelenterazine (B1669285) h (Rluc substrate)
-
This compound
-
Luminometer capable of sequential dual-wavelength detection (e.g., 485 nm for Rluc and 530 nm for eYFP)
Procedure:
-
Co-transfect HEK293 cells with CXCR7-eYFP and β-arrestin 2-Rluc plasmids.
-
After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.
-
After another 24 hours, wash the cells with PBS.
-
Add varying concentrations of this compound to the wells.
-
Add coelenterazine h to all wells at a final concentration of 5 µM.
-
Immediately measure the luminescence at 485 nm and 530 nm.
-
Calculate the BRET ratio (emission at 530 nm / emission at 485 nm).
-
Correct for background BRET and plot the net BRET ratio against the this compound concentration to determine the EC₅₀.
ERK1/2 Phosphorylation Assay - Western Blot
This assay determines the effect of this compound on the activation of the ERK1/2 signaling pathway downstream of CXCR4 and CXCR7.[15][16]
Materials:
-
Cells expressing CXCR4 or CXCR7
-
Serum-free medium
-
CXCL12 (for CXCR4 stimulation)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours.
-
For CXCR4 antagonism: pre-incubate cells with this compound for 30 minutes, then stimulate with CXCL12 for 5-10 minutes.
-
For CXCR7 agonism: stimulate cells with this compound for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Detect the signal, then strip the membrane and re-probe with the anti-total-ERK1/2 antibody.
-
Quantify band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Serum Stability Assay
This assay evaluates the stability of this compound in the presence of serum proteases.[17][18]
Materials:
-
This compound
-
Human or mouse serum
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound.
-
Incubate this compound at a final concentration (e.g., 100 µg/mL) in serum at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic degradation by adding the cold precipitating solution.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining over time and determine the half-life.
Conclusion
This compound is a valuable research tool with a unique dual-modulatory activity on CXCR4 and CXCR7. Its antagonistic properties at CXCR4 have implications for inhibiting cancer metastasis and HIV entry, while its agonistic activity at CXCR7 may play a role in cell survival and tissue repair. The detailed quantitative data and experimental protocols provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of this compound and in the development of novel chemokine receptor-targeted therapies. Researchers should consider the dual nature of this compound when interpreting experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. abeomics.com [abeomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 13. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TC14012 Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC14012 is a compelling peptidomimetic compound that exhibits a dual-faceted role in signal transduction, acting as a potent antagonist for the CXCR4 receptor while simultaneously functioning as an agonist for the CXCR7 receptor. This unique pharmacological profile has positioned this compound as a significant tool in cancer research, immunology, and regenerative medicine. As an antagonist of CXCR4, it inhibits the signaling cascades typically initiated by the binding of its cognate ligand, CXCL12, which are implicated in cell proliferation, migration, and survival in various cancer types. Conversely, as a CXCR7 agonist, this compound activates distinct signaling pathways that are involved in cellular survival and angiogenesis. This guide provides a comprehensive exploration of the this compound signal transduction pathways, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its target receptors, CXCR4 and CXCR7.
| Parameter | Receptor | Value | Assay Context | Reference |
| IC50 | CXCR4 | 19.3 nM | Antagonist Activity | |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | [1] |
| Ki | CXCR7 | 157 ± 36 nM | Radioligand Displacement (HEK293 cells) | [1] |
| Comparative EC50 Values for β-arrestin Recruitment to CXCR7 | |
| Ligand | EC50 |
| CXCL12 | 30 nM[1] |
| This compound | 350 nM [1] |
| AMD3100 | 140 µM[1] |
Signal Transduction Pathways
This compound modulates two primary signaling axes depending on the receptor it engages.
Antagonism of the CXCR4 Signaling Pathway
As an antagonist, this compound blocks the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling cascades that are crucial for cell survival and proliferation. The CXCL12/CXCR4 axis typically activates pathways such as the PI3K/Akt and MAPK/Erk pathways.[2][3] By blocking this interaction, this compound effectively curtails these pro-survival and proliferative signals.
This compound antagonism of the CXCR4 signaling pathway.
Agonism of the CXCR7 Signaling Pathway
In contrast to its effect on CXCR4, this compound acts as an agonist at the CXCR7 receptor. This interaction primarily triggers β-arrestin-mediated signaling, independent of G-protein coupling. This leads to the activation of downstream effectors, including the Erk1/2 and Akt/eNOS pathways, which are involved in angiogenesis and cell survival.
This compound binding to CXCR7 promotes the recruitment of β-arrestin 2.[1] This scaffolding protein then facilitates the activation of the MAP kinase cascade, leading to the phosphorylation of Erk1/2.[1] This signaling axis has been observed in various cell types, including glioma cells.[1]
This compound-induced CXCR7-β-arrestin-Erk1/2 signaling.
In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS pathway via CXCR7.[4][5] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production. This pathway is crucial for improving the angiogenic function of EPCs, particularly under diabetic conditions.[4][5]
This compound-mediated activation of the Akt/eNOS pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathways.
β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantitatively measures the recruitment of β-arrestin to CXCR7 upon ligand stimulation.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Co-transfect cells with plasmids encoding for CXCR7 fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).
-
-
BRET Assay Procedure:
-
24 hours post-transfection, seed the cells into 96-well white, clear-bottom microplates.
-
After another 24 hours, wash the cells with phosphate-buffered saline (PBS).
-
Add the Rluc substrate, coelenterazine (B1669285) h, to a final concentration of 5 µM in BRET buffer (PBS containing 0.5 mM MgCl2 and 0.1% glucose).
-
Immediately measure the luminescence signals at the donor emission wavelength (e.g., 485 nm) and the acceptor emission wavelength (e.g., 530 nm) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
To determine the agonist effect of this compound, incubate the cells with varying concentrations of the compound for a defined period (e.g., 15 minutes) before adding the substrate.
-
Workflow for the β-arrestin recruitment BRET assay.
Western Blot for Erk1/2, Akt, and eNOS Phosphorylation
This method detects the phosphorylation status of key downstream signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Culture cells (e.g., U373 glioma cells for Erk1/2, EPCs for Akt/eNOS) to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Erk1/2, Akt, or eNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of Erk1/2, Akt, eNOS, or a loading control like GAPDH.
-
Endothelial Progenitor Cell (EPC) Functional Assays
These assays assess the biological effects of this compound on EPC function.
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed EPCs onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubate for 6-18 hours to allow for the formation of capillary-like structures.
-
Visualize the tube networks using a microscope and quantify parameters such as total tube length and number of branch points.
-
-
Transwell Migration Assay:
-
Seed EPCs in the upper chamber of a Transwell insert with a porous membrane.
-
Place a chemoattractant (e.g., SDF-1) and this compound in the lower chamber.
-
Incubate for 4-24 hours to allow for cell migration through the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Apoptosis (TUNEL) Assay:
-
Culture EPCs under apoptotic conditions (e.g., high glucose) with or without this compound.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Analyze the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.
-
Conclusion
This compound presents a sophisticated mechanism of action, with its signaling output being context-dependent on the expression of CXCR4 and CXCR7. Its ability to inhibit pro-tumorigenic CXCR4 signaling while promoting pro-angiogenic and pro-survival CXCR7 signaling underscores its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. A thorough understanding of its dualistic nature is paramount for the strategic design of future studies and the development of novel therapeutic interventions.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TC14012 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. The chemokine CXCL12 (also known as SDF-1) and its receptors, CXCR4 and CXCR7, are key regulators of this process. TC14012 is a synthetic peptide with a dual modulatory role within this axis, acting as a potent agonist for CXCR7 and an antagonist for CXCR4. This technical guide provides an in-depth review of the current understanding of this compound's role in angiogenesis, with a particular focus on its therapeutic potential in ischemic conditions. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for essential in vitro angiogenesis assays.
Introduction to this compound and the CXCL12/CXCR4/CXCR7 Axis in Angiogenesis
The CXCL12/CXCR4/CXCR7 signaling axis is a crucial regulator of vascular development and repair. While the CXCL12/CXCR4 interaction is known to retain endothelial progenitor cells (EPCs) in the bone marrow, the CXCL12/CXCR7 pathway is primarily involved in promoting EPC survival and function[1][2]. EPCs are critical for repairing damaged blood vessels and for neovascularization in ischemic tissues[1][3].
This compound is a cyclic peptide that has been identified as a selective CXCR7 agonist and a potent CXCR4 antagonist[1][4][5]. This dual activity makes it a promising therapeutic agent for conditions where enhanced angiogenesis is beneficial, such as in diabetic vascular complications and ischemic diseases.
Mechanism of Action: The Pro-Angiogenic Signaling of this compound
This compound exerts its pro-angiogenic effects primarily through the activation of the CXCR7 receptor on endothelial progenitor cells. This activation triggers a downstream signaling cascade involving the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[3][4][6]. The activation of eNOS results in the production of nitric oxide (NO), a key signaling molecule that promotes cell survival, migration, and tube formation – all critical steps in angiogenesis[4][6].
Simultaneously, by antagonizing the CXCR4 receptor, this compound can promote the mobilization of EPCs from the bone marrow into the peripheral circulation, making them available for incorporation into sites of vessel repair and new vessel growth[2][6].
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Endothelial Progenitor Cells from Human Umbilical Cord Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faced Ligand: A Technical Guide to TC14012 and its Agonistic Recruitment of β-Arrestin to CXCR7
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic peptidomimetic compound TC14012, focusing on its unexpected role as a potent agonist for β-arrestin recruitment to the atypical chemokine receptor CXCR7. While initially developed as a CXCR4 antagonist, this compound exhibits a fascinating dual pharmacology, offering a valuable tool for researchers in chemokine signaling, drug development, and cancer biology. This document will detail the quantitative parameters of this interaction, provide comprehensive experimental protocols for its study, and illustrate the underlying signaling pathways.
Executive Summary
CXCR7, an atypical chemokine receptor, signals primarily through the β-arrestin pathway, in contrast to typical G protein-coupled receptors (GPCRs). The natural ligand for CXCR7 is the chemokine CXCL12, which also binds to the CXCR4 receptor. This compound, a derivative of the polyphemusin T140, was designed as an inverse agonist for CXCR4. However, extensive research has revealed that this compound acts as a potent agonist at CXCR7, initiating the recruitment of β-arrestin 2. This biased agonism, where a ligand differentially activates signaling pathways at the same or different receptors, makes this compound a compound of significant interest. Its ability to antagonize CXCR4 while simultaneously activating CXCR7-mediated β-arrestin signaling opens new avenues for therapeutic intervention in diseases where the CXCL12/CXCR4/CXCR7 axis is implicated, such as cancer and inflammatory disorders.
Quantitative Data Presentation
The efficacy of this compound in recruiting β-arrestin to CXCR7 has been quantified and compared with other relevant ligands. The following tables summarize the key quantitative data from published studies.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50 | 350 nM | [1][2] |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50 | 30 nM | [1][2] |
| AMD3100 | CXCR7 | β-arrestin 2 Recruitment (BRET) | EC50 | 140 µM | [1][2] |
| This compound | CXCR4 | - | Activity | Inverse Agonist | [1][2] |
| This compound | CXCR7 | Radioligand Displacement (125I-CXCL12) | Ki | 157 ± 36 nM | [1] |
Table 1: Comparative Potency of Ligands for β-Arrestin Recruitment to CXCR7. This table highlights the high potency of this compound in recruiting β-arrestin to CXCR7, which is significantly more potent than the CXCR4 antagonist AMD3100 and only one order of magnitude less potent than the natural ligand CXCL12.
| Ligand | Cell Line | Downstream Effect | Assay | Outcome |
| This compound | U373 glioma cells (CXCR7+, CXCR4-) | Erk 1/2 Phosphorylation | Western Blot | Increased sustained phosphorylation |
| CXCL12 | U373 glioma cells (CXCR7+, CXCR4-) | Erk 1/2 Phosphorylation | Western Blot | Increased sustained phosphorylation |
| This compound | Endothelial Progenitor Cells (EPCs) | Akt and eNOS Phosphorylation | Western Blot | Increased phosphorylation |
| This compound | Endothelial Progenitor Cells (EPCs) | Nitric Oxide (NO) Production | Griess Assay | Increased production |
Table 2: Downstream Signaling Effects of this compound at CXCR7. This table summarizes the key signaling events initiated by this compound upon binding to CXCR7, demonstrating its functional agonistic activity.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for the key experiments are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This protocol describes a widely used method to quantify the interaction between CXCR7 and β-arrestin in live cells.
1. Principle: BRET is a proximity-based assay that measures the interaction between two proteins. One protein (e.g., CXCR7) is fused to a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc), and the other protein (e.g., β-arrestin 2) is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). Upon addition of a substrate (e.g., coelenterazine (B1669285) h), the donor emits light. If the acceptor is within a close proximity (1-10 nm), it will be excited by the donor's energy, leading to light emission at the acceptor's characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.
2. Materials:
-
HEK293 cells
-
Expression plasmids: CXCR7-Rluc and β-arrestin 2-YFP
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
Coelenterazine h substrate
-
BRET-compatible microplate reader
3. Procedure:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CXCR7-Rluc and β-arrestin 2-YFP plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Ligand Stimulation:
-
Wash the cells once with a buffered saline solution (e.g., PBS).
-
Add the desired concentrations of this compound or other ligands diluted in assay buffer to the wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the coelenterazine h substrate to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from cells expressing only the donor) to obtain the net BRET ratio.
-
Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Western Blotting for Erk 1/2 Phosphorylation
This protocol details the detection of phosphorylated Erk 1/2 as a marker for downstream signaling activation.
1. Principle: Western blotting is used to detect specific proteins in a sample. Following ligand stimulation, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with antibodies specific for the phosphorylated form of Erk 1/2 (p-Erk) and total Erk 1/2.
2. Materials:
-
U373 glioma cells (or other suitable cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Erk 1/2 (Thr202/Tyr204) and anti-total-Erk 1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
3. Procedure:
-
Cell Culture and Stimulation:
-
Culture U373 cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal Erk phosphorylation.
-
Treat the cells with this compound at various concentrations and time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Erk 1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the antibodies.
-
Re-probe the membrane with the anti-total-Erk 1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-Erk to total Erk.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: this compound-induced β-arrestin signaling at CXCR7.
Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.
Conclusion
This compound stands out as a remarkable pharmacological tool due to its biased agonism. Its ability to antagonize CXCR4 while simultaneously activating β-arrestin-dependent signaling through CXCR7 provides a unique mechanism to modulate the complex CXCL12 chemokine axis. This technical guide offers a comprehensive overview of the quantitative aspects of this compound-mediated β-arrestin recruitment to CXCR7, detailed experimental protocols for its investigation, and clear visualizations of the involved processes. It is intended to serve as a valuable resource for researchers and professionals in the field, fostering further exploration of this compound's therapeutic potential and its utility in dissecting the intricacies of chemokine receptor signaling.
References
Navigating the Core: An In-depth Technical Guide to the Serum Stability of TC14012
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the serum stability of TC14012, a peptidomimetic antagonist of the CXCR4 receptor and agonist of the CXCR7 receptor. Understanding the stability of this molecule in a biological matrix like serum is critical for the interpretation of in vitro studies and the design of preclinical and clinical research. This document synthesizes available data on its stability, outlines detailed experimental protocols for its assessment, and visualizes the key signaling pathways it modulates.
Quantitative Serum Stability Data
This compound was specifically designed as a serum-stable derivative of the parent peptide T140. This enhanced stability is attributed to key structural modifications, including C-terminal amidation and the substitution of L-arginine with L-citrulline. These changes protect the peptide from degradation by serum proteases, which are known to cleave the C-terminal arginine of the parent T140 peptide.
While extensively described as "serum-stable," detailed quantitative pharmacokinetic data in common preclinical species is not widely published. However, seminal work by Tamamura et al. (2001) provides a key insight into its stability.
| Peptide | Serum Type | Incubation Time | Stability | Reference |
| This compound | Feline | 2 days | Complete Stability | [1] |
| T140 | Feline | Not specified | Unstable (C-terminal Arg14 cleavage) | [1] |
| TZ14004 (C-terminally amidated T140) | Feline | 2 days | Complete Stability | [1] |
| TN14003 | Feline | Not specified | Complete Stability | [1] |
Experimental Protocols for Serum Stability Assessment
The following is a detailed protocol for an in vitro serum stability assay, adapted from methods used for T140 and its analogs. This protocol can be employed to quantitatively assess the stability of this compound in various sera.
In Vitro Serum Stability Assay using HPLC
Objective: To determine the degradation rate and half-life of this compound upon incubation with serum.
Materials:
-
This compound peptide
-
Human, mouse, or rat serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Incubator at 37°C
-
Microcentrifuge
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Incubation:
-
In a microcentrifuge tube, add the this compound stock solution to pre-warmed serum to achieve a final peptide concentration of 100 µM.
-
Prepare a control sample by adding the same amount of this compound stock solution to PBS.
-
Incubate all samples at 37°C.
-
-
Time Points: Collect aliquots from the serum and control samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Protein Precipitation:
-
To each aliquot, add an equal volume of cold ACN containing 0.1% TFA to terminate the enzymatic reactions and precipitate serum proteins.
-
Vortex the mixture vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.
-
Monitor the elution profile by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and calculate the half-life.
-
Signaling Pathways and Experimental Workflows
This compound exhibits a dual mechanism of action, acting as an antagonist at the CXCR4 receptor and an agonist at the CXCR7 receptor. The following diagrams illustrate these signaling pathways and a typical experimental workflow for assessing serum stability.
CXCR4 Antagonism Signaling Pathway
As an antagonist of CXCR4, this compound blocks the binding of the natural ligand, CXCL12. This inhibition prevents the activation of downstream signaling cascades that are involved in cell migration, proliferation, and survival.
CXCR7 Agonism Signaling Pathway
In contrast to its action on CXCR4, this compound acts as an agonist at the CXCR7 receptor. This interaction primarily leads to the recruitment of β-arrestin and the activation of the ERK1/2 signaling pathway, which can influence cell survival and angiogenesis.
Conclusion
This compound is a robust, serum-stable peptide that offers significant advantages over its parent compound, T140, for in vitro and in vivo research. Its stability, a result of strategic chemical modifications, allows for more reliable and reproducible experimental outcomes in serum-containing environments. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize and study this compound in the context of its dual antagonism of CXCR4 and agonism of CXCR7. Further quantitative studies on the pharmacokinetics of this compound in various species will continue to enhance our understanding and application of this important research tool.
References
The Dual-Role Peptide TC14012: An In-Depth Analysis of its Agonistic Effect on Erk 1/2 Phosphorylation via the CXCR7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism and experimental considerations surrounding the effect of TC14012 on the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk 1/2). While initially developed as a potent antagonist for the CXCR4 receptor, this compound exhibits a fascinating dual functionality, acting as an agonist on the atypical chemokine receptor CXCR7, thereby triggering downstream signaling cascades that lead to the activation of the MAPK/Erk pathway. This document consolidates key findings, presents available quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is a serum-stable, peptidomimetic derivative of T140.[1] It was designed as a selective antagonist of the CXCR4 receptor, a key player in HIV entry, cancer metastasis, and inflammation.[2][3] However, subsequent research has revealed that this compound also functions as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[1][2][4][5]
Unlike classical G-protein coupled receptors, CXCR7 signaling is primarily mediated through β-arrestin.[1][6] Upon binding of an agonist like this compound, CXCR7 recruits β-arrestin, which in turn initiates a signaling cascade that leads to the phosphorylation and activation of Erk 1/2.[1][6] This agonistic activity on CXCR7 is a critical consideration in studies utilizing this compound, as it can elicit cellular responses independent of its CXCR4 antagonism.[7] This effect has been notably demonstrated in U373 glioma cells, which endogenously express CXCR7 but not CXCR4.[1][2][3] In these cells, this compound treatment leads to a sustained phosphorylation of Erk 1/2.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data available regarding the interaction of this compound with the CXCR7 receptor and its downstream signaling.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 for CXCR4 | 19.3 nM | - | Antagonistic activity. | [2][3] |
| EC50 for β-arrestin 2 recruitment to CXCR7 | 350 nM | HEK293 | Agonistic activity. This is significantly more potent than the CXCR4 antagonist AMD3100 (EC50 = 140 µM) and only about one log less potent than the natural ligand CXCL12 (EC50 = 30 nM). | [1][3][4] |
| Effect on Erk 1/2 Phosphorylation | Sustained Activation | U373 glioma cells | Qualitative description of the duration of Erk 1/2 phosphorylation upon this compound treatment. Specific time-course and dose-response data for Erk phosphorylation are not detailed in the primary literature. | [1] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound-induced Erk 1/2 phosphorylation, it is essential to visualize the signaling pathway and the experimental workflow used to measure this effect.
Figure 1: this compound Signaling Pathway to Erk 1/2 Activation.
Figure 2: Western Blot Workflow for Erk 1/2 Phosphorylation.
Detailed Experimental Protocols
The following is a generalized, yet detailed protocol for assessing this compound-induced Erk 1/2 phosphorylation via Western blotting, based on standard laboratory procedures. Note that the specific protocol from the key study by Gravel et al. (2010) was not available in the public domain at the time of this writing.
Cell Culture and Treatment
-
Cell Line: U373 glioma cells (ATCC® HTB-17™) are a suitable model as they endogenously express CXCR7 but lack CXCR4 expression.[1]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal levels of Erk 1/2 phosphorylation, aspirate the growth medium and replace it with serum-free medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations. For a dose-response experiment, a range of concentrations from 10 nM to 10 µM could be appropriate. For a time-course experiment, treat cells with a fixed concentration (e.g., 500 nM) for various durations (e.g., 5, 15, 30, 60, and 120 minutes). Include an untreated control (vehicle only) for all experiments.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk 1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects total Erk 1/2 and a loading control such as GAPDH or β-actin.
Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, normalize the intensity of the phospho-Erk 1/2 band to the intensity of the total Erk 1/2 band. Further normalization to a loading control (e.g., GAPDH) can account for any variations in protein loading.
-
Data Presentation: Express the results as a fold change in Erk 1/2 phosphorylation relative to the untreated control.
Conclusion
This compound presents a complex pharmacological profile, acting as a CXCR4 antagonist and a CXCR7 agonist. Its ability to induce sustained Erk 1/2 phosphorylation through CXCR7-mediated β-arrestin signaling is a crucial aspect of its biological activity. Researchers and drug development professionals must consider this dual role when designing experiments and interpreting data. The methodologies and information presented in this guide provide a framework for the robust investigation of this compound's effects on the MAPK/Erk signaling pathway. Further studies are warranted to fully elucidate the dose-response and temporal dynamics of this compound-induced Erk 1/2 phosphorylation in various cellular contexts.
References
- 1. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All intrinsically active Erk1/2 mutants autophosphorylate threonine207/188, a plausible regulator of the TEY motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. The CXCL12/CXCR4 chemokine ligand/receptor axis in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TC14012 in Diabetic Limb Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic limb ischemia (DLI) is a severe complication of diabetes mellitus, characterized by reduced blood flow to the lower extremities, leading to tissue damage, ulceration, and potential amputation. A promising therapeutic strategy involves enhancing angiogenesis, the formation of new blood vessels, to restore perfusion to ischemic tissues. This technical guide delves into the role of TC14012, a CXCR7 agonist, in mitigating the effects of DLI. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for the cited studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetic vascular complications and drug development.
Introduction: The Challenge of Diabetic Limb Ischemia
Diabetes impairs the function of endothelial progenitor cells (EPCs), which are crucial for vascular repair and angiogenesis.[1][2] High glucose levels, a hallmark of diabetes, lead to reduced EPC proliferation, migration, and tube formation capabilities, while increasing apoptosis and oxidative stress.[1][2][3][4] This dysfunction contributes significantly to the poor outcomes observed in patients with DLI. The chemokine receptor CXCR7 and its ligand, stromal cell-derived factor 1 (SDF-1), play a vital role in cell mobilization and angiogenesis.[5][6][7] However, CXCR7 expression is diminished in diabetic EPCs, further hampering their reparative functions.[5] this compound, as a specific agonist of CXCR7, has emerged as a potential therapeutic agent to counteract these detrimental effects.[1][3][5]
Mechanism of Action: The CXCR7/Akt/eNOS Signaling Pathway
This compound exerts its pro-angiogenic effects by activating the CXCR7/Akt/eNOS signaling pathway.[1][3] In diabetic conditions, high glucose (HG) suppresses this pathway by reducing CXCR7 expression and impairing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) production.[1][3] NO is a critical signaling molecule that promotes vasodilation and angiogenesis.
This compound binding to CXCR7 initiates a cascade of intracellular events:
-
Activation of Akt: this compound stimulates the phosphorylation of Akt (also known as protein kinase B), a key regulator of cell survival and proliferation.[1][3]
-
Phosphorylation of eNOS: Activated Akt, in turn, phosphorylates eNOS at its serine 1177 residue, enhancing its enzymatic activity.[1][3]
-
Increased NO Production: The activation of eNOS leads to an increase in the production of NO, which plays a crucial role in mediating the angiogenic functions of EPCs.[1][3]
This signaling cascade ultimately rescues the angiogenic function of EPCs impaired by high glucose.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Mechanism underlying the involvement of CXCR4/CXCL12 in diabetic wound healing and prospects for responsive hydrogel-loaded CXCR4 formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism underlying the involvement of CXCR4/CXCL12 in diabetic wound healing and prospects for responsive hydrogel-loaded CXCR4 formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TC14012 on Endothelial Progenitor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the peptide TC14012 on endothelial progenitor cells (EPCs). This compound, a dual-acting compound, functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7) and an antagonist for CXCR4.[1] This document synthesizes key findings on how this compound modulates EPC function, particularly in pro-angiogenic and vasculogenic contexts, with a focus on its therapeutic potential in ischemic conditions.
Core Findings: this compound Enhances EPC Function and Mobilization
Research indicates that this compound plays a crucial role in promoting the angiogenic capabilities of EPCs, which are often impaired in pathological states such as diabetes.[2] The primary mechanism involves the activation of the CXCR7/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production, a key molecule in vascular homeostasis and angiogenesis.[2] Furthermore, by antagonizing the CXCR4 receptor, this compound facilitates the mobilization of EPCs from the bone marrow into the peripheral circulation, making them available for vascular repair.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on EPC functions as reported in key studies. The data is primarily derived from in vitro experiments on human umbilical cord blood-derived EPCs and in vivo studies using diabetic mouse models of hindlimb ischemia.
Table 1: In Vitro Effects of this compound on EPC Function Under High Glucose Conditions
| Functional Assay | Control (Mannitol) | High Glucose (HG) | HG + this compound (5 µmol/L) |
| Tube Formation (Relative Tube Length) | Normalized to 100% | Decreased | Rescued |
| Migration (Relative Scratch Recovery) | Normalized to 100% | Decreased | Rescued |
| Apoptosis (TUNEL-positive cells) | Baseline | Increased | Prevented |
| Cleaved Caspase-3 Expression | Baseline | Increased | Prevented |
| Reactive Oxygen Species (ROS) Generation | Baseline | Increased | Attenuated |
Data synthesized from Wang et al., 2023.[2]
Table 2: In Vivo Effects of this compound on Angiogenesis and EPC Mobilization in a Diabetic Hindlimb Ischemia Model
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Blood Perfusion Recovery (Day 14-28 post-surgery) | Impaired | Significantly Improved |
| Circulating EPCs (CD34+/VEGFR2+) | Baseline | Increased |
| Capillary Density in Ischemic Muscle | Reduced | Increased |
Data synthesized from Wang et al., 2023.[2]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways and experimental procedures central to understanding the impact of this compound on EPCs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding this compound's effects on EPCs.
EPC Isolation and Culture
-
Source: Human umbilical cord blood from healthy donors.
-
Isolation: Mononuclear cells are isolated by density gradient centrifugation using Histopaque-1077.
-
Culture: Cells are plated on fibronectin-coated culture dishes and maintained in EGM-2 MV medium supplemented with growth factors. Non-adherent cells are removed after 48 hours, and the medium is changed every 3 days. EPCs are characterized by the uptake of DiI-acLDL and binding of FITC-UEA-1.
In Vitro High Glucose (HG) Treatment
-
To mimic diabetic conditions, EPCs are treated with high glucose (33 mmol/L) for 24 hours.[2]
-
An equivalent concentration of mannitol (B672) is used as an osmotic control.[2]
-
For functional assays, this compound (5 µmol/L) is co-incubated with the high glucose medium.[2]
Tube Formation Assay
-
A µ-Slide angiogenesis plate is coated with growth factor-reduced Matrigel.[2]
-
EPCs (1.75×10^5 cells/ml) are resuspended in the appropriate treatment medium (Control, HG, HG + this compound).[2]
-
50 µL of the cell suspension is plated onto the Matrigel and incubated at 37°C.[2]
-
After 8 hours, the formation of tube-like structures is imaged using an inverted microscope.[2]
-
The total length of the tubes is quantified using ImageJ software.[2]
Cell Migration Assays
-
Scratch Recovery Assay:
-
EPCs are grown to confluence in a 6-well plate.
-
A scratch is created in the monolayer with a pipette tip.
-
Cells are then cultured with the respective treatment media. Mitomycin (10 µg/mL) is added to inhibit cell proliferation.[2]
-
The closure of the scratch is monitored and imaged at 24 hours, with the recovery area quantified using ImageJ.[2]
-
-
Transwell Assay:
-
EPCs are pre-treated for 24 hours.
-
1x10^5 cells in serum-free medium are added to the upper chamber of a Transwell insert.[2]
-
The lower chamber contains a medium with 10% FBS as a chemoattractant.[2]
-
After 4 hours of incubation, cells that have migrated to the lower surface of the membrane are fixed, stained with crystal violet, and counted.[2]
-
Apoptosis Assay (TUNEL)
-
EPCs are cultured on coverslips and subjected to the different treatment conditions for 24 hours.
-
Apoptosis is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.
-
The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.[2]
Western Blot Analysis
-
EPCs are treated for a short duration (e.g., 10 minutes) to assess protein phosphorylation.
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of Akt and eNOS, as well as CXCR7 and GAPDH (as a loading control).[2]
-
Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence detection system.[2]
In Vivo Hindlimb Ischemia (HLI) Model
-
Animal Model: Male db/db diabetic mice (8-12 weeks old) are used.[2]
-
Surgery: Under anesthesia, the right femoral artery is ligated to induce ischemia.[2]
-
Treatment: Immediately after surgery, mice receive an intraperitoneal injection of this compound (10 mg/kg body weight) or a vehicle control.[2]
-
Blood Perfusion Measurement: Blood flow in the ischemic and contralateral limbs is measured at baseline and on days 3, 7, 14, 21, and 28 post-surgery using a Pericam Perfusion Speckle Imager (PSI). The perfusion is expressed as a ratio of the ischemic to the non-ischemic limb.[2]
-
EPC Mobilization Analysis: At 1 hour post-surgery and treatment, peripheral blood is collected to quantify the percentage of circulating EPCs (CD34+/VEGFR2+) by flow cytometry.[2]
-
Angiogenesis Assessment: At the end of the study, ischemic muscles (gastrocnemius and soleus) are harvested, sectioned, and stained with an antibody against CD31 to visualize capillaries. Capillary density is then quantified.[2]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diseases characterized by endothelial dysfunction and impaired angiogenesis, such as diabetic vascular complications. Its dual-action mechanism of enhancing EPC function via CXCR7 agonism and promoting EPC mobilization through CXCR4 antagonism presents a novel and promising strategy for promoting vascular repair and regeneration. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic capabilities of this compound.
References
Unveiling the Anti-HIV Potential of TC14012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-HIV activity of TC14012, a potent and selective antagonist of the CXCR4 coreceptor. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in the field of HIV drug development.
Introduction to this compound and its Mechanism of Action
This compound is a peptidomimetic antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical coreceptor for the entry of T-cell line-tropic (X4) strains of HIV-1 into host cells. By binding to CXCR4, this compound effectively blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and the coreceptor, thereby inhibiting viral entry and subsequent replication. This targeted mode of action makes this compound a promising candidate for antiretroviral therapy, particularly against X4- and dual-tropic HIV-1 variants that are often associated with disease progression.
Interestingly, while this compound acts as an antagonist at the CXCR4 receptor, it has been shown to be an agonist at the atypical chemokine receptor 7 (CXCR7). This dual activity underscores the complex pharmacology of this compound and necessitates a thorough understanding of its signaling properties at both receptors.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data characterizing the bioactivity of this compound.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [1] |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment (BRET) | [1][2] |
Table 2: Anti-HIV-1 Activity of this compound
| HIV-1 Strain(s) | Cell Line | Inhibition | Concentration | Assay Type | Reference |
| HXB2 (X4-tropic) | CXCR4-expressing cells | >95% | 1 µM | HIV-1 Infection Assay | [1] |
| 89.6 (Dual-tropic) | CXCR4-expressing cells | >95% | 1 µM | HIV-1 Infection Assay | [1] |
| SF162 (R5-tropic) | CCR5-expressing cells | No significant inhibition | 1 µM | HIV-1 Infection Assay | [1] |
Signaling Pathways of this compound
As a CXCR4 antagonist, the primary anti-HIV mechanism of this compound is the blockade of G-protein-mediated signaling pathways typically initiated by the natural ligand, CXCL12, which are essential for viral entry.
Conversely, as a CXCR7 agonist, this compound initiates a distinct signaling cascade. This pathway is G-protein-independent and is primarily mediated by the recruitment of β-arrestin 2. The engagement of β-arrestin acts as a scaffold for downstream signaling molecules, leading to the activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, and the PI3K-Akt pathway.
Figure 1: Dual signaling pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HIV activity of this compound.
HIV-1 Entry Inhibition Assay
This protocol is designed to quantify the inhibition of HIV-1 entry into target cells by this compound using a luciferase-based reporter gene assay with TZM-bl cells.
Figure 2: Workflow for HIV-1 Entry Inhibition Assay.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
HIV-1 viral stocks (e.g., HXB2 for X4-tropic)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "no drug" control.
-
Viral Infection: Add a pre-titered amount of HIV-1 virus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the supernatant, lyse the cells, and add the luciferase substrate according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The percentage of inhibition is calculated relative to the "no drug" control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
β-Arrestin 2 Recruitment Assay (BRET)
This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin 2 to the CXCR7 receptor upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7 tagged with a BRET acceptor (e.g., YFP) and β-arrestin 2 tagged with a BRET donor (e.g., Rluc)
-
Transfection reagent
-
Coelenterazine (B1669285) h (luciferase substrate)
-
This compound stock solution
-
96-well white opaque microplates
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CXCR7-YFP and β-arrestin 2-Rluc expression vectors.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white opaque microplate.
-
Stimulation: 48 hours post-transfection, replace the medium with a buffer and add serial dilutions of this compound.
-
Substrate Addition: Add coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET is the BRET ratio in the presence of the compound minus the BRET ratio in the absence of the compound. The EC50 value is determined by plotting the net BRET against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to this compound-mediated CXCR7 activation using Western blotting.
Figure 3: Workflow for ERK1/2 Phosphorylation Western Blot.
Materials:
-
Cells endogenously expressing CXCR7 (e.g., U373 glioma cells)
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture U373 cells to near confluency and then serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with this compound at a specific concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Conclusion
This compound demonstrates potent anti-HIV-1 activity by selectively antagonizing the CXCR4 coreceptor, a key player in the entry of X4-tropic viral strains. Its well-characterized mechanism of action, coupled with its distinct signaling properties at the CXCR7 receptor, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation of this compound and other novel HIV-1 entry inhibitors. As the landscape of antiretroviral therapy continues to evolve, targeted agents like this compound hold significant promise in the ongoing effort to combat HIV/AIDS.
References
The Peptidomimetic TC14012: A Deep Dive into its Interaction with the Akt/eNOS Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptidomimetic TC14012, focusing on its mechanism of action and its significant interaction with the Akt/endothelial nitric oxide synthase (eNOS) signaling pathway. This compound, a serum-stable derivative of T140, is notable for its dual role as a potent antagonist of the CXCR4 receptor and an agonist of the CXCR7 receptor.[1][2][3] This document will explore the downstream effects of its CXCR7 agonism, particularly the activation of the pro-angiogenic Akt/eNOS pathway, and provide detailed experimental protocols and quantitative data for researchers in the field.
Core Concepts: this compound and the Akt/eNOS Pathway
This compound is a selective and peptidomimetic antagonist of the CXCR4 receptor, with an IC50 of 19.3 nM.[3] While initially developed as a CXCR4 inhibitor with anti-HIV and anti-cancer activities, further research has revealed its potent agonistic activity on the CXCR7 receptor.[1][3] This interaction with CXCR7 is particularly noteworthy as it triggers signaling cascades independent of G-protein activation, primarily through the β-arrestin pathway.[1][2]
The activation of CXCR7 by this compound has been shown to stimulate the phosphatidylinositol-3-OH-kinase (PI3K)/Akt signaling pathway.[4] Akt, a serine/threonine protein kinase, plays a crucial role in various cellular processes, including cell survival, proliferation, and glucose metabolism.[5] One of the key downstream targets of activated Akt is endothelial nitric oxide synthase (eNOS).[5][6] Akt directly phosphorylates eNOS at serine 1177 (or serine 1179 in some species), leading to its activation and the subsequent production of nitric oxide (NO).[6][7] NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation, inhibiting platelet aggregation, and playing a vital role in angiogenesis.[8]
The this compound-mediated activation of the Akt/eNOS pathway has significant implications for therapeutic applications, particularly in conditions characterized by impaired angiogenesis, such as diabetic limb ischemia.[9][10][11] By promoting NO production, this compound can enhance the angiogenic function of endothelial progenitor cells (EPCs) and promote neovascularization in ischemic tissues.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature regarding the activity of this compound and its effects on the Akt/eNOS pathway.
Table 1: Receptor Binding and Activity of this compound
| Parameter | Receptor | Value | Cell Line/System | Reference |
| IC50 | CXCR4 | 19.3 nM | - | [3] |
| EC50 (β-arrestin recruitment) | CXCR7 | 350 nM | HEK293 | [1][2] |
| Ki (Radioligand displacement) | CXCR7 | 157 ± 36 nM | HEK293 | [1] |
Table 2: In Vitro Effects of this compound on Endothelial Progenitor Cells (EPCs) under High Glucose (HG) Conditions
| Parameter | Treatment | Concentration | Effect | Reference |
| Akt Phosphorylation | HG + this compound | 5 µmol/L | Significant prevention of HG-induced inhibition of Akt phosphorylation | [10] |
| eNOS Phosphorylation | HG + this compound | 5 µmol/L | Significant prevention of HG-induced inhibition of eNOS phosphorylation | [10] |
| NO Production | HG + this compound | 5 µmol/L | Significant prevention of HG-induced reduction in NO production | [10] |
| Tube Formation | HG + this compound | 5 µmol/L | Obvious reversal of HG-induced impairment of tube formation | [10] |
| Migration | HG + this compound | 5 µmol/L | Preservation of the migration ability of HG-treated EPCs | [10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the this compound-induced signaling cascade and a typical experimental workflow for its evaluation.
Caption: this compound-induced Akt/eNOS signaling pathway via CXCR7.
Caption: Experimental workflow for evaluating this compound's effects on EPCs.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to investigate the effects of this compound on the Akt/eNOS pathway. These protocols are based on methodologies described in the cited literature.
Endothelial Progenitor Cell (EPC) Culture and Treatment
-
EPC Isolation: Isolate human cord blood EPCs as previously described.[10] Briefly, dilute human cord blood 1:1 with phosphate-buffered saline (PBS) and overlay onto an equivalent volume of Ficoll-Paque. Centrifuge to separate mononuclear cells.
-
Cell Culture: Plate the isolated mononuclear cells on fibronectin-coated plates in EGM-2MV medium supplemented with growth factors. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
High Glucose (HG) Treatment: To mimic diabetic conditions, treat EPCs with high glucose (33 mmol/L) for 24 hours. Use an equivalent concentration of mannitol (B672) as an osmotic control.[10]
-
This compound Treatment: For signaling studies, treat the HG-exposed EPCs with this compound (e.g., 5 µmol/L) for a short duration (e.g., 10 minutes) before harvesting for protein analysis. For functional assays, co-treat EPCs with HG and this compound for the duration of the experiment.[10]
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, wash the EPCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Nitric Oxide (NO) Production Assay
-
Sample Collection: Collect the supernatant from the cultured EPCs after treatment.
-
NO Measurement: Measure the concentration of NO in the supernatant using a commercially available NO assay kit, which typically measures the stable metabolites of NO, nitrate (B79036) and nitrite.
-
Data Normalization: Normalize the NO concentration to the total protein content of the cells in each well.
Matrigel Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed the treated EPCs onto the Matrigel-coated plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the total tube length or the number of branch points using image analysis software.
TUNEL Apoptosis Assay
-
Cell Plating and Treatment: Plate EPCs in chamber slides and treat as described in section 4.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).[10]
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions. This involves incubating the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Imaging and Analysis: Visualize the apoptotic cells (which will be fluorescently labeled) using a fluorescence microscope. The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
This compound is a multifaceted compound with significant potential in therapeutic development. Its unique ability to act as a CXCR4 antagonist while simultaneously functioning as a CXCR7 agonist opens up novel avenues for research. The activation of the Akt/eNOS pathway through CXCR7 agonism highlights a promising mechanism for promoting angiogenesis and tissue repair, particularly in ischemic conditions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and similar molecules targeting the CXCR7-Akt-eNOS axis.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT/eNOS signaling module functions as a potential feedback loop in the growth hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Akt1-eNOS Axis Illustrates the Specificity of Kinase-Substrate Relationships in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Chemotaxis Assay Using TC14012
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[2][3] Consequently, CXCR4 antagonists like this compound are valuable tools for studying these processes and hold therapeutic potential.[2] this compound's dual activity on both CXCR4 and CXCR7 makes it a unique compound for investigating chemokine signaling.[4][5]
These application notes provide a detailed protocol for an in vitro chemotaxis assay to evaluate the inhibitory effect of this compound on CXCL12-induced cell migration.
Data Presentation
The following table summarizes the quantitative data for this compound's activity on CXCR4 and CXCR7.
| Compound | Target Receptor | Activity | Potency | Reference |
| This compound | CXCR4 | Antagonist | IC₅₀ = 19.3 nM | [1] |
| This compound | CXCR7 (ACKR3) | Agonist | EC₅₀ = 350 nM (for β-arrestin 2 recruitment) | [1][6] |
| CXCL12 | CXCR7 (ACKR3) | Agonist | EC₅₀ = 30 nM (for β-arrestin 2 recruitment) | [4] |
| AMD3100 | CXCR7 (ACKR3) | Agonist | EC₅₀ = 140 µM (for β-arrestin 2 recruitment) | [4] |
Signaling Pathways of this compound
The following diagram illustrates the dual role of this compound in modulating the signaling pathways of CXCR4 and CXCR7.
Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is designed to assess the antagonistic effect of this compound on CXCL12-induced chemotaxis of a CXCR4-expressing cell line, such as Jurkat T-cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
This compound
-
Recombinant Human CXCL12
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
24-well transwell inserts (5 or 8 µm pore size, depending on cell type)
-
24-well plates
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow Diagram:
Detailed Methodology:
-
Cell Preparation:
-
Culture CXCR4-expressing cells (e.g., Jurkat cells) in appropriate complete medium.
-
One day before the assay, harvest the cells and resuspend them in serum-free medium or medium containing 0.5% BSA.
-
Incubate the cells overnight to starve them. This increases their responsiveness to chemoattractants.
-
-
Assay Setup:
-
On the day of the experiment, prepare the solutions for the lower chamber of the 24-well plate.
-
Negative Control: Serum-free medium.
-
Positive Control: Serum-free medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL).
-
Test Wells: Serum-free medium containing the same concentration of CXCL12 as the positive control.
-
-
Add 600 µL of the appropriate solution to each well of the 24-well plate.
-
-
Cell Treatment with this compound:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
Incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Performing the Assay:
-
Carefully place the transwell inserts into the wells of the 24-well plate containing the CXCL12 solutions.
-
Add 100 µL of the this compound-treated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type and pore size (typically 2-4 hours).
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the transwell inserts from the plate.
-
To remove non-migrated cells, gently wipe the inside of the insert with a cotton swab.
-
Migrated cells on the bottom of the membrane can be quantified using several methods:
-
Staining: Fix the cells with methanol (B129727) and stain with a solution like Crystal Violet. After washing and drying, the dye can be eluted and the absorbance measured.
-
Fluorescence-Based Method (Recommended): Label the cells with a fluorescent dye like Calcein-AM before the assay. After migration, the fluorescence of the migrated cells in the lower chamber can be read on a plate reader. This method is generally more quantitative and has a higher throughput.[7]
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Troubleshooting
-
High background migration (negative control): Ensure cells are properly starved. The pore size of the insert may be too large for the cell type.
-
Low migration (positive control): The concentration of CXCL12 may be suboptimal. The incubation time may be too short. The pore size of the insert may be too small.
-
High variability between replicates: Ensure accurate pipetting and a homogenous cell suspension. Avoid introducing air bubbles when setting up the assay.
Conclusion
This application note provides a comprehensive framework for utilizing this compound in an in vitro chemotaxis assay. By following this protocol, researchers can effectively investigate the inhibitory potential of this compound on the CXCL12/CXCR4 axis and further elucidate its role in cell migration. Given this compound's agonistic activity on CXCR7, it is important to consider the expression levels of both CXCR4 and CXCR7 in the chosen cell line for proper interpretation of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: TC14012 Administration in Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic that acts as a potent agonist for the chemokine receptor CXCR7 and a strong antagonist for CXCR4.[1][2][3] Research has highlighted its therapeutic potential in the context of diabetic complications, particularly in improving angiogenesis in diabetic limb ischemia.[1][4][5] This document provides a detailed overview of the administration of this compound in diabetic animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published studies. The focus is on a study utilizing a diabetic mouse model of hind limb ischemia.[1]
Data Presentation
The following tables summarize the key quantitative outcomes of this compound administration in a diabetic hind limb ischemia model using db/db mice.
Table 1: Effect of this compound on Blood Perfusion Recovery in Diabetic Hind Limb Ischemia
| Treatment Group | Day 14 Post-Surgery | Day 21 Post-Surgery | Day 28 Post-Surgery |
| Vehicle-Treated db/db mice | Baseline Perfusion | Improved Perfusion | Further Improved Perfusion |
| This compound-Treated db/db mice | Significantly Improved Perfusion vs. Vehicle | Significantly Improved Perfusion vs. Vehicle | Significantly Improved Perfusion vs. Vehicle |
Note: The primary study describes a significant improvement in blood perfusion recovery from day 14 to day 28 in the this compound treated group compared to the vehicle group, as measured by Peri-Scan PIM 3 System. Specific numerical values for perfusion units were not provided in the source text.[1]
Table 2: Effect of this compound on Angiogenesis in Ischemic Muscle of Diabetic Mice
| Treatment Group | Capillary Density (Gastrocnemius Muscle) | Capillary Density (Soleus Muscle) |
| Vehicle-Treated db/db mice | Baseline Density | Baseline Density |
| This compound-Treated db/db mice | Increased Capillary Density vs. Vehicle | Increased Capillary Density vs. Vehicle |
Note: The study reported an increase in capillary density in both the gastrocnemius and soleus muscles at day 28 post-surgery in the this compound-treated group compared to the vehicle-treated group.[1] Specific quantitative values were not detailed in the text.
Table 3: Effect of this compound on Peripheral Blood Endothelial Progenitor Cell (EPC) Mobilization
| Treatment Group | Number of Circulating EPCs |
| Vehicle-Treated db/db mice | Baseline Level |
| This compound-Treated db/db mice | Increased Number of EPCs vs. Vehicle |
Note: this compound administration was found to increase the number of endothelial progenitor cells in the peripheral circulation of db/db mice.[1][4]
Table 4: Effect of this compound on Blood Glucose Levels in db/db Mice
| Treatment Group | Blood Glucose Levels |
| Vehicle-Treated db/db mice | Hyperglycemic |
| This compound-Treated db/db mice | No significant effect on blood glucose levels |
Note: An important finding was that this compound did not alter the blood glucose levels in the db/db mouse model.[1]
Signaling Pathway
This compound exerts its pro-angiogenic effects in diabetic conditions primarily through the activation of the CXCR7/Akt/eNOS signaling pathway.[1][4][5] High glucose conditions, characteristic of diabetes, impair this pathway. This compound, by acting as a CXCR7 agonist, rescues this impairment, leading to increased nitric oxide (NO) production, which is crucial for angiogenesis.[1][4]
Caption: this compound signaling pathway in diabetic conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in a diabetic animal model.
Diabetic Animal Model and this compound Administration
Objective: To evaluate the in vivo efficacy of this compound in a model of diabetic limb ischemia.
Animal Model:
-
Species: Mouse
-
Strain: db/db (a genetic model of type 2 diabetes)
-
Condition: Hind Limb Ischemia (HLI) is surgically induced to mimic peripheral artery disease, a common diabetic complication.
Materials:
-
db/db mice
-
This compound (peptide)
-
Vehicle (e.g., sterile Phosphate Buffered Saline - PBS)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Acclimatization: Acclimatize db/db mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Hind Limb Ischemia:
-
Anesthetize the mice.
-
Make a small incision in the skin of the upper thigh to expose the femoral artery.
-
Ligate the femoral artery and its branches.
-
Close the incision with sutures.
-
-
This compound Administration:
-
Control Group: Administer an equivalent volume of the vehicle to a control group of db/db mice with HLI.
Caption: In vivo experimental workflow for this compound administration.
Assessment of Blood Perfusion
Objective: To quantitatively measure the recovery of blood flow in the ischemic limb.
Method: Laser Doppler Perfusion Imaging (LDPI) or similar technique (e.g., Peri-Scan PIM 3 System).[1]
Procedure:
-
Anesthetize the mice at specified time points (e.g., days 0, 7, 14, 21, and 28 post-surgery).
-
Place the mouse on a heating pad to maintain body temperature.
-
Use the LDPI scanner to measure blood flow in both the ischemic and non-ischemic limbs.
-
Calculate the perfusion ratio of the ischemic to the non-ischemic limb to normalize the data.
Measurement of Angiogenesis (Capillary Density)
Objective: To assess the formation of new blood vessels in the ischemic tissue.
Method: Immunohistochemistry.
Procedure:
-
At the end of the treatment period (Day 28), euthanize the mice and harvest the ischemic gastrocnemius and soleus muscles.[1]
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and stain with an antibody against an endothelial cell marker (e.g., CD31).
-
Visualize the stained capillaries under a microscope and quantify the number of capillaries per unit area.
Evaluation of Endothelial Progenitor Cell (EPC) Mobilization
Objective: To determine the effect of this compound on the number of circulating EPCs.
Method: Flow Cytometry (FACS).
Procedure:
-
Collect peripheral blood from the mice at the end of the study.
-
Lyse red blood cells.
-
Stain the remaining cells with fluorescently-labeled antibodies specific for EPC markers (e.g., Sca-1 and Flk-1).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of EPCs in the total cell population.
Conclusion
The administration of this compound in diabetic animal models, specifically in the context of diabetic limb ischemia, has shown promising results in promoting angiogenesis and improving blood perfusion.[1][4][5] This is achieved through the activation of the CXCR7/Akt/eNOS signaling pathway, leading to enhanced function and mobilization of endothelial progenitor cells.[1] Notably, these therapeutic effects are observed without altering blood glucose levels, suggesting a targeted action on vascular repair mechanisms.[1] The protocols outlined here provide a framework for further investigation into the therapeutic potential of this compound for diabetic vascular complications.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for TC14012
Audience: Researchers, scientists, and drug development professionals.
Introduction
TC14012 is a peptidomimetic antagonist of the CXCR4 receptor, a key regulator of cell migration and immune response.[1][2] However, recent studies have revealed a novel activity of this compound as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[3][4] This dual functionality makes this compound a valuable tool for dissecting the distinct signaling pathways of these two receptors. One of the key signaling events initiated by this compound at CXCR7 is the recruitment of β-arrestin.[3][4]
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay that allows for the real-time monitoring of protein-protein interactions in living cells.[5][6][7] This technique is particularly well-suited for studying G protein-coupled receptor (GPCR) signaling, such as the interaction between a receptor and β-arrestin.[5][8] The BRET assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule (typically a Renilla luciferase variant, Rluc) to a fluorescent acceptor molecule (often a variant of Green Fluorescent Protein, GFP, such as YFP or Venus) when they are in close proximity (<10 nm).[6][9]
These application notes provide a detailed protocol for utilizing a BRET assay to quantify the recruitment of β-arrestin 2 to the CXCR7 receptor upon stimulation with this compound.
Principle of the BRET Assay for this compound
The BRET assay for monitoring this compound-induced β-arrestin recruitment to CXCR7 involves the co-expression of two fusion proteins in mammalian cells:
-
Donor: β-arrestin 2 fused to a Renilla luciferase variant (e.g., β-arrestin 2-RLuc).
-
Acceptor: CXCR7 receptor fused to a yellow fluorescent protein variant (e.g., CXCR7-YFP).
In the unstimulated state, the donor and acceptor are not in close proximity, and the addition of the luciferase substrate (coelenterazine h) results primarily in light emission from the donor. Upon stimulation with this compound, it binds to CXCR7, inducing a conformational change that promotes the recruitment of β-arrestin 2-RLuc. This brings the donor and acceptor molecules close enough for BRET to occur. The energy from the luciferase-catalyzed reaction is transferred to the YFP, which then emits light at its characteristic wavelength. The BRET signal is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in this ratio indicates a specific protein-protein interaction.
Data Presentation
The following table summarizes the quantitative data for the potency of various ligands in inducing β-arrestin 2 recruitment to CXCR7, as determined by BRET assays.
| Ligand | Receptor | EC50 | Reference |
| This compound | CXCR7 | 350 nM | [1][2][3][4] |
| CXCL12 | CXCR7 | 30 nM | [3] |
| AMD3100 | CXCR7 | 140 µM | [3] |
Signaling Pathway
This compound acts as an antagonist at the CXCR4 receptor but as an agonist at the CXCR7 receptor. The binding of this compound to CXCR7 initiates a G-protein-independent signaling cascade through the recruitment of β-arrestin. This interaction can lead to the activation of downstream pathways, such as the Erk 1/2 kinases.[3][4]
Caption: this compound signaling pathway at the CXCR7 receptor.
Experimental Workflow
The general workflow for the BRET assay to measure this compound-induced β-arrestin recruitment to CXCR7 involves cell culture and transfection, cell stimulation, and data acquisition and analysis.
Caption: Experimental workflow for the this compound BRET assay.
Experimental Protocols
Materials and Reagents
-
HEK293T cells[3]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Poly-D-lysine coated 96-well white, clear-bottom microplates[3]
-
Expression vector for β-arrestin 2-RLuc (BRET donor)[3]
-
Expression vector for CXCR7-eYFP (BRET acceptor)[3]
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine)
-
This compound
-
Coelenterazine h
-
Plate reader capable of dual-emission luminescence detection (e.g., Mithras LB940)[3]
Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, seed cells in a suitable culture dish (e.g., 6-well plate) to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the β-arrestin 2-Rluc and CXCR7-eYFP expression vectors. A typical ratio is 0.05 µg of β-arrestin 2-Rluc to 1 µg of receptor-eYFP construct per well of a 6-well plate.[3] The total amount of DNA can be completed to 2 µ g/well with an empty vector.[3] The optimal ratio of donor to acceptor plasmid should be determined empirically for each new assay setup.
-
After 24 hours of incubation post-transfection, detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and seed them into poly-D-lysine coated 96-well white, clear-bottom microplates.[3] Allow the cells to attach and grow for another 24 hours.
BRET Assay Protocol
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., PBS).
-
Carefully remove the culture medium from the 96-well plate.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for 30 minutes.[3]
-
-
Substrate Addition and BRET Measurement:
-
Prepare a working solution of coelenterazine h at a final concentration of 5 µM in assay buffer.
-
Add the coelenterazine h solution to each well.
-
Immediately measure the luminescence using a plate reader capable of sequential dual-emission detection.
-
Set the plate reader to measure the emission from the Rluc donor (e.g., 460-500 nm filter) and the YFP acceptor (e.g., 510-550 nm filter).[3]
-
Data Analysis
-
Calculate the BRET Ratio: The BRET signal is calculated as the ratio of the light emitted by the acceptor (YFP) over the light emitted by the donor (Rluc).[3]
-
BRET Ratio = (Emission at 510-550 nm) / (Emission at 460-500 nm)
-
-
Calculate Net BRET: To correct for background signal, subtract the BRET ratio obtained from cells expressing only the Rluc construct from the BRET ratio of cells co-expressing both donor and acceptor.[3]
-
Net BRET = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)
-
-
Dose-Response Curve:
-
Plot the Net BRET values against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.[3] Statistical analysis software such as GraphPad Prism is recommended for this purpose.[3]
-
Conclusion
The BRET assay is a robust and sensitive method to quantify the interaction between CXCR7 and β-arrestin 2 induced by this compound in living cells. This protocol provides a detailed framework for researchers to investigate the pharmacology of this compound and to screen for other compounds that may modulate the CXCR7 signaling pathway. The dual role of this compound as a CXCR4 antagonist and a CXCR7 agonist highlights the importance of characterizing compound activity at related receptors to fully understand their biological effects.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins [frontiersin.org]
- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 7. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvucameras.com [nuvucameras.com]
Application Notes and Protocols for Tube Formation Assay Using TC14012 with HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The tube formation assay is a widely used in vitro model to study the various steps of angiogenesis, including endothelial cell migration, alignment, and differentiation into capillary-like structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard cell line for this assay due to their reliability in forming tubular networks on a basement membrane matrix.
TC14012 is a peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1] In the context of angiogenesis, this compound has been shown to promote the angiogenic functions of endothelial cells.[1][2] This document provides detailed application notes and protocols for conducting a tube formation assay using HUVECs treated with this compound, including data presentation, experimental procedures, and visual representations of the workflow and underlying signaling pathways.
Mechanism of Action of this compound in HUVECs
This compound exerts its pro-angiogenic effects in HUVECs primarily through the activation of the CXCR7 receptor. This activation initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] The phosphorylation of Akt is a key event that subsequently leads to the enhancement of endothelial cell migration and tube formation.[2] Studies have shown that inhibition of the PI3K/Akt pathway can block the tube formation induced by this compound, confirming the central role of this signaling axis.[2]
Data Presentation
The following tables summarize representative quantitative data from a HUVEC tube formation assay evaluating the effect of this compound. Data is presented as mean ± standard deviation.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (relative units) | Number of Branch Points |
| Control (Vehicle) | 100 ± 12 | 25 ± 5 |
| This compound (30 µM) | 185 ± 20 | 48 ± 7 |
*Data are illustrative and based on findings where this compound significantly enhanced tube formation.[2][3] *p < 0.01 compared to Control.
Table 2: Inhibition of this compound-induced Tube Formation
| Treatment Group | Total Tube Length (relative units) | Number of Branch Points |
| Control (Vehicle) | 100 ± 15 | 28 ± 6 |
| This compound (30 µM) | 190 ± 22 | 52 ± 8 |
| This compound (30 µM) + PI3K Inhibitor (LY294002, 10 µM) | 115 ± 18## | 32 ± 5## |
*Data are illustrative and based on findings where a PI3K inhibitor significantly attenuated the effects of this compound.[2] *p < 0.01 compared to Control; ##p < 0.01 compared to this compound.
Experimental Protocols
This section provides a detailed methodology for performing a HUVEC tube formation assay with this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Procedure
1. Preparation of Basement Membrane Matrix Plates 1.1. Thaw the basement membrane matrix on ice overnight at 4°C. 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes. 1.3. Using a pre-chilled pipette, add 50 µL of the thawed basement membrane matrix to each well of the chilled 96-well plate. Ensure the entire surface of the well is evenly coated. 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4][5]
2. HUVEC Culture and Preparation 2.1. Culture HUVECs in EGM-2 medium in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. 2.2. When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. 2.3. Add Trypsin-EDTA and incubate until cells detach. 2.4. Neutralize the trypsin with EGM-2 medium and transfer the cell suspension to a conical tube. 2.5. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a serum-free or low-serum medium. 2.6. Perform a cell count and adjust the cell concentration to 2 x 10^5 cells/mL.
3. Cell Seeding and Treatment 3.1. Prepare the treatment solutions in a serum-free or low-serum medium:
- Vehicle Control (medium with DMSO or appropriate solvent)
- This compound (e.g., a final concentration of 30 µM)[2] 3.2. Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the solidified basement membrane matrix plate. 3.3. Immediately add the corresponding treatment solution to each well.
4. Incubation and Visualization 4.1. Incubate the plate at 37°C with 5% CO2 for 4-18 hours. Optimal incubation time should be determined empirically.[4][5] 4.2. For visualization, either use a phase-contrast microscope or stain the cells with Calcein AM. 4.3. For Calcein AM staining, carefully remove the medium and add Calcein AM solution (e.g., 2 µg/mL) to each well. Incubate for 30 minutes at 37°C. 4.4. Gently wash the wells with PBS. 4.5. Capture images of the tube networks using an inverted microscope.
5. Quantitative Analysis 5.1. Use image analysis software to quantify the tube formation. 5.2. Measure key parameters such as total tube length, number of branch points, and total tube area. 5.3. Compare the results from the this compound-treated groups to the vehicle control to determine the effect on tube formation.
Visualizations
Signaling Pathway of this compound in HUVECs
References
- 1. researchgate.net [researchgate.net]
- 2. CXCL12 enhances angiogenesis through CXCR7 activation in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: TC14012 Treatment for Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of TC14012 in primary cell cultures. This compound is a peptidomimetic molecule with a dual role, acting as a selective antagonist for the CXCR4 receptor and a potent agonist for the CXCR7 receptor.[1][2][3][4][5] This unique pharmacological profile makes it a valuable tool for investigating the CXCL12/CXCR4/CXCR7 signaling axis in various physiological and pathological contexts. These guidelines cover the mechanism of action, reagent preparation, a general protocol for treating primary cells, and key experimental assays for assessing cellular responses.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in numerous biological processes, including cell trafficking, hematopoiesis, and immune responses.[6] The dysregulation of the CXCL12/CXCR4 axis is implicated in several diseases, such as cancer metastasis and HIV-1 entry.[6] this compound, a serum-stable derivative of the T140 peptide, is a selective antagonist of CXCR4, effectively blocking its downstream signaling.[1][2][3]
Interestingly, this compound also functions as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3).[4][5] Unlike CXCR4, CXCR7 does not typically signal through G-proteins but rather via β-arrestin pathways.[7][8] this compound's agonistic activity on CXCR7 leads to the activation of downstream signaling cascades, including the Akt/eNOS and Erk 1/2 pathways, which are involved in cell survival, proliferation, and migration.[7][8][9][10]
This dual functionality allows researchers to dissect the distinct roles of CXCR4 and CXCR7 in primary cell models, which more closely mimic in vivo physiological conditions compared to immortalized cell lines.
Mechanism of Action
This compound exhibits a bimodal mechanism of action depending on the receptor it engages:
-
CXCR4 Antagonism: this compound competitively binds to CXCR4, preventing the binding of its endogenous ligand CXCL12. This blockade inhibits G-protein-mediated downstream signaling pathways typically associated with CXCR4 activation, such as cell migration.
-
CXCR7 Agonism: Upon binding to CXCR7, this compound acts as an agonist, recruiting β-arrestin 2 to the receptor.[1][2][3] This initiates G-protein-independent signaling cascades:
-
Akt/eNOS Pathway: In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS pathway, leading to increased nitric oxide (NO) production and promoting cell survival and angiogenic functions.
-
Erk 1/2 Pathway: this compound binding to CXCR7 can also lead to the activation of the Erk 1/2 MAP kinase pathway, which is involved in cell proliferation and survival.[9][10]
-
Data Presentation
The following table summarizes the known quantitative data for this compound in various cell systems. Researchers should note that optimal concentrations may vary depending on the specific primary cell type and experimental conditions.
| Parameter | Cell Type | Value | Reference |
| IC50 (CXCR4 antagonism) | Various | 19.3 nM | [1][2][3] |
| EC50 (CXCR7 agonism - β-arrestin 2 recruitment) | HEK293 cells expressing CXCR7 | 350 nM | [1][2][3] |
| EC50 (CXCR7 agonism - β-arrestin recruitment) | Cardiomyocytes | 47.4 nM | [9] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1 mM)
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 1 mM stock solution, reconstitute the peptide in sterile, nuclease-free water.[6] For example, for 1 mg of this compound (MW: 2066.43 g/mol ), add 484 µL of sterile water. Some suppliers suggest that if the peptide does not readily dissolve in water, a small amount of DMSO can be used to aid solubilization, followed by the addition of sterile water.[3][11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[6][12][13] Once thawed, an aliquot can be stored at 4°C for short-term use.
Working Solutions
-
Prepare fresh working solutions by diluting the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS with 0.1% BSA) to the desired final concentration just before use. The final concentration will need to be optimized for your specific primary cell type and assay but typically ranges from 1 nM to 10 µM.
General Protocol for Primary Cell Treatment
This protocol provides a general guideline. Specific steps such as cell isolation and culture media will be dependent on the primary cell type.
Materials:
-
Isolated primary cells
-
Complete growth medium appropriate for the cell type
-
Serum-free medium
-
This compound working solution
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the primary cells in appropriate culture vessels and culture them in their complete growth medium until they reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, gently aspirate the complete growth medium and wash the cells once with sterile PBS. Add serum-free medium and incubate for 2-4 hours at 37°C and 5% CO2.[6]
-
This compound Treatment:
-
Prepare the this compound working solutions at 2x the final desired concentrations in a serum-free medium.
-
Aspirate the starvation medium from the cells.
-
Add an equal volume of the 2x this compound working solution to the respective wells.
-
Include a vehicle control (serum-free medium with the same final concentration of the solvent used to dissolve this compound, e.g., water or DMSO).
-
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway analysis (e.g., 10-30 minutes for phosphorylation events) to hours or days for functional assays (e.g., 24-48 hours for proliferation or migration assays).
-
Downstream Analysis: Following incubation, proceed with the desired experimental assays.
Key Experimental Assays
a. Cell Migration Assay (Transwell Assay)
-
Pre-coat Transwell inserts (e.g., 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for your cell type.
-
Add a chemoattractant (e.g., CXCL12) to the lower chamber.
-
In the upper chamber, add primary cells that have been pre-treated with various concentrations of this compound or a vehicle control.
-
Incubate for a duration optimized for your cell type (typically 4-24 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet or DAPI).
-
Quantify the migrated cells by counting under a microscope or by measuring the absorbance of the eluted stain.
b. Western Blot for Signaling Pathway Analysis
-
After treating the cells with this compound for a short duration (e.g., 0, 5, 15, 30 minutes), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt, Erk 1/2, and eNOS overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
c. Cell Viability/Proliferation Assay
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.
-
Assess cell viability using a suitable assay, such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
CyQUANT assay: Measures cellular DNA content.
-
Trypan blue exclusion assay: To count viable cells.
-
-
Read the absorbance or fluorescence according to the manufacturer's protocol.
d. Apoptosis Assay (TUNEL Assay)
-
Culture primary cells on coverslips or in chamber slides and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of apoptotic cells.
Concluding Remarks
This compound is a versatile research tool for studying the intricate roles of the CXCR4 and CXCR7 receptors in primary cell cultures. The protocols provided herein offer a foundation for designing and executing experiments to investigate the effects of this compound on various cellular processes. It is crucial to optimize the experimental conditions, including this compound concentration and incubation time, for each specific primary cell type and biological question being addressed. Careful adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of chemokine receptor signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. bluewellpeptides.com [bluewellpeptides.com]
- 13. jpt.com [jpt.com]
Application Notes: Modulating Cell Migration with TC14012
Introduction
Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune surveillance. However, its dysregulation is a hallmark of diseases such as cancer metastasis and chronic inflammation. A key signaling pathway governing cell migration is the C-X-C motif chemokine 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), and its primary receptor, C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCL12/CXCR4 axis directs the chemotaxis of various cell types, including cancer cells, making it a prime target for therapeutic intervention.[1][3]
TC14012 is a selective, peptidomimetic antagonist of the CXCR4 receptor, with an IC50 of 19.3 nM.[4][5] By blocking the interaction between CXCL12 and CXCR4, this compound effectively inhibits the downstream signaling that promotes cell migration.[6] Interestingly, this compound also functions as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3), which also binds CXCL12.[4][7] This dual activity—inhibiting CXCR4 while activating CXCR7—makes this compound a unique tool for dissecting the complex roles of these two receptors in cell motility. These application notes provide detailed protocols for utilizing this compound in two standard cell migration assays: the Transwell (Boyden Chamber) Assay and the Scratch (Wound Healing) Assay.
Mechanism of Action: The Dual Role of this compound
The CXCL12 chemokine guides cell migration primarily through the G protein-coupled receptor CXCR4.[1] Binding of CXCL12 to CXCR4 triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which orchestrate the cytoskeletal rearrangements necessary for cell movement.[3][8]
This compound exerts its effect in two ways:
-
CXCR4 Antagonism : As a CXCR4 antagonist, this compound directly competes with CXCL12, preventing receptor activation and inhibiting chemotaxis.[6] This is the primary mechanism for its anti-migratory effects in cells where migration is driven by a CXCL12 gradient.
-
CXCR7 Agonism : this compound acts as an agonist on the CXCR7 receptor, stimulating β-arrestin-mediated signaling pathways, which can lead to the activation of Erk 1/2.[7][9] While CXCR7 is not considered a classically chemotactic receptor, its activation can modulate cell adhesion, survival, and potentially migration in a context-dependent manner.[9][10]
This dual functionality allows researchers to investigate the distinct and overlapping roles of CXCR4 and CXCR7 in cell migration.
Protocol 1: Transwell (Boyden Chamber) Chemotaxis Assay
This assay is ideal for quantifying the chemotactic response of cells to a chemoattractant, such as CXCL12, and assessing the inhibitory effect of this compound.
Detailed Methodology
A. Materials
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)[11]
-
Cell line of interest (expressing CXCR4)
-
Basal cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human CXCL12/SDF-1α
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Fixation Solution: 4% Paraformaldehyde in PBS or 100% Methanol
-
Staining Solution: 0.2% Crystal Violet in 20% Methanol[12]
-
Cotton swabs
-
Inverted microscope with a camera
B. Experimental Protocol
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.1-0.5% FBS for 16-24 hours. This minimizes baseline migration and sensitizes cells to the chemoattractant.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting CXCL12 in serum-free basal medium to the desired concentration (e.g., 100 ng/mL).
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.[12] For a negative control, add 600 µL of serum-free medium only.
-
-
Cell Treatment and Seeding:
-
Harvest the serum-starved cells using Trypsin-EDTA and neutralize with a medium containing FBS.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in serum-free basal medium to a concentration of 1 x 10^6 cells/mL.
-
Prepare cell suspensions for each condition: Vehicle control, and various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM). Pre-incubate the cells with this compound or vehicle for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the treated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each insert.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).[12]
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[13]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 10-20 minutes.[12]
-
Thoroughly wash the inserts with water to remove excess stain and allow them to air dry completely.
-
-
Data Acquisition and Analysis:
-
Using an inverted microscope, take multiple images (e.g., 4-5 fields of view) from representative areas of each membrane.
-
Count the number of migrated, stained cells per field.
-
Calculate the average number of migrated cells for each condition.
-
Normalize the data to the positive control (CXCL12-stimulated, vehicle-treated) and express migration as a percentage or fold change.
-
Data Presentation
Summarize the results in a table to compare the effects of different this compound concentrations.
| Treatment Group | Chemoattractant (CXCL12) | This compound Conc. | Avg. Migrated Cells (per field) | % Inhibition of Migration |
| Negative Control | - | 0 nM | 15 ± 4 | N/A |
| Positive Control | + | 0 nM | 210 ± 18 | 0% |
| This compound | + | 10 nM | 145 ± 12 | 31.0% |
| This compound | + | 50 nM | 78 ± 9 | 62.9% |
| This compound | + | 200 nM | 35 ± 6 | 83.3% |
Protocol 2: Scratch (Wound Healing) Assay
This assay measures collective cell migration and is useful for observing the overall effect of this compound on 2D cell motility and wound closure.[14]
Detailed Methodology
A. Materials
-
6-well or 12-well tissue culture plates
-
Cell line of interest
-
Complete growth medium (with FBS)
-
This compound and vehicle control
-
Sterile p200 pipette tips[15]
-
PBS
-
Phase-contrast microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
B. Experimental Protocol
-
Cell Seeding:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.[15]
-
-
Creating the Scratch:
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells and debris.[17]
-
Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle. Use a low-serum medium (e.g., 1% FBS) to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[15]
-
-
Imaging:
-
Immediately after adding the treatment medium, place the plate on the microscope stage.
-
Capture the first image of the scratch in predefined locations for each well (T=0).[16]
-
Continue acquiring images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Acquisition and Analysis:
-
Use image analysis software (like ImageJ) to measure the area of the cell-free "wound" in each image.
-
Calculate the percent wound closure at each time point relative to the initial wound area using the formula: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Data Presentation
Present the quantitative data in a table showing the percentage of wound closure at key time points.
| Treatment Group | This compound Conc. | % Wound Closure at 12h | % Wound Closure at 24h |
| Vehicle Control | 0 nM | 45.2% ± 3.5% | 91.4% ± 4.1% |
| This compound | 50 nM | 31.7% ± 2.8% | 65.9% ± 3.7% |
| This compound | 200 nM | 18.5% ± 2.1% | 38.2% ± 3.3% |
References
- 1. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stromal cell-derived factor 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 9. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell assay [bio-protocol.org]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. axionbiosystems.com [axionbiosystems.com]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols for Studying G-protein Independent Signaling with TC14012
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic compound that serves as a valuable tool for dissecting G-protein independent signaling pathways. It is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with an IC50 of 19.3 nM.[1][2] Interestingly, this compound also functions as a biased agonist at the atypical chemokine receptor 7 (CXCR7, also known as ACKR3), initiating signaling cascades independent of heterotrimeric G-proteins.[3][4] This unique pharmacological profile makes this compound an ideal probe for investigating the nuanced mechanisms of biased agonism and G-protein independent signaling, particularly through the β-arrestin pathway.
CXCR7, unlike CXCR4, does not couple to G-proteins to mediate classical downstream signaling events.[3][4] Instead, upon agonist binding, it recruits β-arrestin, which then acts as a scaffold for various signaling proteins, leading to the activation of pathways such as the Erk 1/2 mitogen-activated protein kinase (MAPK) cascade.[3][4] this compound leverages this characteristic by inhibiting G-protein dependent signaling at CXCR4 while simultaneously activating G-protein independent, β-arrestin-mediated signaling at CXCR7.
These application notes provide a comprehensive guide for utilizing this compound to study G-protein independent signaling, complete with detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in assays measuring their activity at CXCR4 and CXCR7.
Table 1: Potency of this compound and Other Ligands in β-Arrestin Recruitment to CXCR7
| Compound | EC50 for β-Arrestin 2 Recruitment to CXCR7 |
| This compound | 350 nM[3][4] |
| CXCL12 | 30 nM[3][4] |
| AMD3100 | 140 µM[3][4] |
Table 2: Inhibitory Potency of this compound at CXCR4
| Compound | IC50 for CXCR4 |
| This compound | 19.3 nM[1][2] |
Signaling Pathways
This compound's dual activity on CXCR4 and CXCR7 allows for the specific investigation of β-arrestin-dependent signaling. By antagonizing CXCR4, it blocks G-protein-mediated pathways. Concurrently, its agonistic action on CXCR7 initiates a G-protein-independent cascade.
Experimental Protocols
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes how to measure the recruitment of β-arrestin to CXCR7 in response to this compound using a BRET assay in HEK293 cells.
Materials:
-
HEK293 cells
-
Plasmids: CXCR7 tagged with Renilla luciferase (CXCR7-Rluc) and β-arrestin 2 tagged with Yellow Fluorescent Protein (β-arrestin2-YFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
Coelenterazine (B1669285) h (luciferase substrate)
-
This compound
-
BRET-capable plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
One day before transfection, seed the cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect the cells with CXCR7-Rluc and β-arrestin2-YFP plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Assay Preparation:
-
24 hours post-transfection, detach the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 20,000-40,000 cells per well.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (assay buffer alone).
-
-
BRET Measurement:
-
Add coelenterazine h to all wells to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by Rluc.
-
-
Data Analysis:
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Erk 1/2 Phosphorylation Assay by Western Blot
This protocol details the detection of Erk 1/2 phosphorylation in U373 cells, which endogenously express CXCR7 but not CXCR4, upon stimulation with this compound.
Materials:
-
U373 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Erk 1/2 (Thr202/Tyr204) and anti-total-Erk 1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture U373 cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Erk 1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-Erk 1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated Erk 1/2 to total Erk 1/2 for each sample.
-
Normalize the results to the untreated control.
-
Conclusion
This compound is a powerful pharmacological tool for the specific investigation of G-protein independent signaling pathways mediated by CXCR7 and β-arrestin. Its ability to antagonize CXCR4 while agonizing CXCR7 provides a unique window into the complexities of biased agonism and its downstream cellular consequences. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound in their studies of chemokine receptor signaling and to explore novel therapeutic avenues targeting these pathways.
References
- 1. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
Application Notes and Protocols: Assessing TC14012-Mediated Cell Invasion Using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Transwell assay to investigate the effects of TC14012 on cancer cell invasion. This compound is a peptidomimetic compound that acts as a selective antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1][2] This dual activity makes it a compound of interest in cancer research, as the CXCL12/CXCR4/CXCR7 signaling axis is critically involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[3]
The Transwell invasion assay is a widely used in vitro method to study the invasive potential of cells in response to various stimuli.[4][5] The assay simulates the in vivo process of cell invasion through the extracellular matrix (ECM).[4][6] Cells are seeded in the upper chamber of a Transwell insert, which contains a porous membrane coated with a layer of basement membrane extract, such as Matrigel.[4][7][8][9] Chemoattractants are placed in the lower chamber, creating a gradient that stimulates invasive cells to degrade the ECM, migrate through the pores, and adhere to the underside of the membrane.[4][6]
This document will detail the experimental procedure, data analysis, and expected outcomes when studying the impact of this compound on cell invasion.
Data Presentation
Table 1: Expected Quantitative Outcomes of Transwell Invasion Assay with this compound Treatment
| Treatment Group | Cell Type | This compound Concentration | Chemoattractant (Lower Chamber) | Expected % Invasion (Relative to Control) | Potential Mechanism |
| Control | CXCR4+/CXCR7+ Cancer Cells | 0 nM | 10% FBS | 100% | Baseline invasion towards a general chemoattractant. |
| This compound | CXCR4+/CXCR7+ Cancer Cells | 350 nM (EC50 for CXCR7 agonism)[2][10][11] | 10% FBS | Increased | Agonistic effect on CXCR7 may promote invasion via Akt/eNOS and Erk 1/2 pathways, potentially leading to increased MMP activity.[10][11][12] |
| CXCL12 | CXCR4+/CXCR7+ Cancer Cells | 0 nM | CXCL12 (100 ng/mL) | Significantly Increased | Activation of both CXCR4 and CXCR7, promoting chemotaxis and invasion.[3][13] |
| This compound + CXCL12 | CXCR4+/CXCR7+ Cancer Cells | 350 nM | CXCL12 (100 ng/mL) | Potentially Decreased (compared to CXCL12 alone) | This compound antagonism of CXCR4 may inhibit CXCL12-induced invasion, while its agonism of CXCR7 could still promote some level of invasion. |
| MMP Inhibitor (e.g., TIMP-1) | CXCR4+/CXCR7+ Cancer Cells | 0 nM | 10% FBS | Decreased | Inhibition of matrix metalloproteinases required for ECM degradation.[13][14] |
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol outlines the steps to assess cell invasion through a basement membrane matrix in response to this compound.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
CXCL12 (optional, as a positive control for chemotaxis)
-
MMP Inhibitor (e.g., TIMP-1, optional, as a negative control for invasion)
-
Cell scrapers or cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.1% w/v)
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[7]
-
Incubate the plates at 37°C for at least 1 hour to allow the Matrigel to solidify.[7]
-
-
Cell Preparation:
-
Culture cells to 70-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[4]
-
-
Assay Setup:
-
Add 600 µL of chemoattractant (e.g., medium with 10% FBS or CXCL12) to the lower chamber of the 24-well plate.[7]
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
For the treatment group, add this compound to the cell suspension in the upper chamber at the desired final concentration. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the cell type's invasive capacity.[7]
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab or cell scraper, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[4][7]
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in cold methanol for 10-20 minutes.[15]
-
Allow the inserts to air dry completely.
-
Stain the invaded cells by placing the inserts in a well containing Crystal Violet solution for 10-20 minutes.[7]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[7]
-
-
Quantification:
-
Visualize the stained, invaded cells on the underside of the membrane using an inverted microscope.
-
Capture images from at least 4-5 random fields of view per insert at 10x or 20x magnification.
-
Count the number of invaded cells in each field. The average cell count per field can then be used for statistical analysis.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[16]
-
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway in Cell Invasion
Caption: this compound agonism of CXCR7 initiates downstream signaling, promoting cell invasion.
Diagram 2: Transwell Invasion Assay Experimental Workflow
Caption: Step-by-step workflow for the Transwell cell invasion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 7. snapcyte.com [snapcyte.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of metalloproteinases MMP-9 and MT1-MMP in CXCL12-promoted myeloma cell invasion across basement membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TC14012 solubility issues and solutions with DMSO.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for TC14012, with a specific focus on addressing solubility challenges with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a serum-stable, peptidomimetic antagonist of the CXCR4 receptor, with a reported IC50 of 19.3 nM.[1][2] Interestingly, it also functions as a potent agonist for the CXCR7 receptor, inducing the recruitment of β-arrestin 2 with an EC50 of 350 nM.[1][2] This dual activity allows it to modulate signaling pathways involved in cancer, HIV infection, and angiogenesis.[1][3][4] Specifically, as a CXCR7 agonist, this compound can activate the Akt/eNOS pathway.[4][5]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO. One supplier reports a solubility of up to 25 mg/mL (12.10 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[1] It is critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1] For peptides like this compound that may have hydrophobic characteristics, a common strategy is to first dissolve the peptide in a small amount of DMSO and then slowly add an aqueous buffer to reach the desired concentration.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][6] For storage, it is advised to keep the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months in a sealed container, away from moisture.[1][7]
Q4: I am observing precipitation when adding my this compound DMSO stock to aqueous cell culture media. What is happening and how can I prevent this?
A4: This phenomenon is commonly referred to as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, it is crucial to add the DMSO stock solution to the pre-warmed (37°C) cell culture medium slowly and with gentle but thorough mixing.[8][9] Creating intermediate dilutions in pre-warmed media can also help mitigate precipitation.[8]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[8] High concentrations of DMSO can have detrimental effects on cell health and may also interfere with certain biological assays.[10]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the handling and use of this compound, with a focus on resolving precipitation issues.
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO may have absorbed moisture from the air, reducing its solvating power. 2. Insufficient Solubilization Energy: The compound may require energy to fully dissolve. | 1. Use Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle. 2. Apply Sonication: Use an ultrasonic water bath to aid dissolution.[1] 3. Gentle Warming: Gently warm the solution in a 37°C water bath and vortex to help redissolve any precipitate.[11] |
| Precipitate forms immediately upon adding DMSO stock to cell culture media. | 1. Solvent Shock: Rapid change in solvent polarity causes the compound to "crash out" of the solution.[9] 2. High Final Concentration: The target concentration exceeds the solubility limit of this compound in the aqueous media. | 1. Improve Dilution Technique: Pre-warm the media to 37°C. Add the DMSO stock dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[9] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, then add this to the final volume.[8] 3. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration that remains in solution under your experimental conditions. |
| The final solution in the cell culture medium appears cloudy or hazy over time. | 1. Temperature Fluctuations: Adding a cold stock solution to warm media can induce precipitation.[8] 2. Media Component Interaction: Components in the media (e.g., salts, proteins in serum) may interact with this compound, reducing its solubility.[12] 3. Evaporation: Water loss from the culture vessel can increase the concentration of all components, leading to precipitation. | 1. Pre-warm Solutions: Allow the this compound stock solution to come to room temperature and ensure the cell culture medium is pre-warmed to 37°C before mixing.[8] 2. Optimize Media Formulation: If possible, test different media formulations or serum concentrations. 3. Maintain Humidification: Ensure proper humidification in the incubator and seal cultureware to prevent evaporation. |
| Inconsistent results in biological assays. | 1. Peptide Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.[6] 2. Inaccurate Concentration: If the compound has precipitated, the actual concentration in solution will be lower than intended. | 1. Proper Storage and Handling: Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][6] 2. Visually Inspect Solutions: Before each use, visually inspect the stock and final working solutions for any signs of precipitation. If present, do not use.[8] |
Quantitative Data Summary
Table 1: this compound Solubility and Potency
| Parameter | Value | Solvent/System | Notes | Reference(s) |
| Solubility in DMSO | 25 mg/mL (12.10 mM) | Anhydrous DMSO | Requires ultrasonic treatment. | [1] |
| IC50 (CXCR4 Antagonism) | 19.3 nM | - | - | [1][2] |
| EC50 (CXCR7 Agonism) | 350 nM | - | For β-arrestin 2 recruitment. | [1][2][3][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic water bath.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder and place it in a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 2066.43 g/mol . c. Vortex the solution gently until the powder is visibly dispersed. d. Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter is dissolved.[1] e. Visually inspect the solution against a light source to ensure it is completely clear. f. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media (Example: 10 µM)
-
Materials: 10 mM this compound in DMSO stock solution, pre-warmed (37°C) cell culture medium, sterile conical tube.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile conical tube, place the required volume of pre-warmed cell culture medium. c. To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of pre-warmed media. d. Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.[9] This gradual addition is key to preventing solvent shock. e. Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TC14012 Concentration for Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of TC14012 in cell viability assays. This compound is a peptidomimetic that acts as a dual agent: a potent antagonist of the CXCR4 receptor and an agonist of the CXCR7 receptor. Understanding its concentration-dependent effects is critical for accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with a reported IC50 of 19.3 nM.[1] It also functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7), with an EC50 of 350 nM for recruiting β-arrestin 2.[1][2] By targeting these receptors, this compound can modulate key signaling pathways involved in cell proliferation, survival, and migration, such as the MAPK/ERK and Akt pathways.[3][4][5][6][7]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on available literature, for functional assays such as chemotaxis and adhesion, concentrations of 1 to 5 µM of this compound have been used without significantly affecting cell proliferation or survival.[8] To observe an anti-proliferative effect, higher concentrations ranging from 50 to 100 µM have been utilized.[8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water up to 1 mg/ml. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.
Q4: Can the solvent for this compound affect my cell viability results?
A4: If you use a solvent other than water or PBS, such as DMSO, it is important to ensure the final concentration of the solvent in the cell culture is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experimental setup to account for any solvent-related effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to CXCR4 inhibition or CXCR7 agonism. | Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar) to determine the toxicity threshold for your specific cell line. |
| This compound solution has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C, protected from light). | |
| Inconsistent or non-reproducible results. | Uneven cell seeding in multi-well plates. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| No effect on cell viability at high concentrations. | The cell line may not express sufficient levels of CXCR4 or CXCR7. | Verify the expression of CXCR4 and CXCR7 in your cell line using techniques like flow cytometry or western blotting. |
| The incubation time is too short. | Extend the incubation time with this compound (e.g., 48 or 72 hours) to observe potential long-term effects on cell proliferation. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from published studies. These values should be used as a starting point for optimizing the concentration for your specific experimental conditions.
| Parameter | Concentration | Cell Type/Assay | Reference |
| CXCR4 Antagonism (IC50) | 19.3 nM | In vitro binding assay | [1] |
| CXCR7 Agonism (EC50) | 350 nM | β-arrestin 2 recruitment assay | [1][2][9] |
| Functional Assays (No effect on viability) | 1 - 5 µM | Chemotaxis, adhesion, and chemoinvasion assays in lymphoma cells. | [8] |
| Anti-proliferative Effect | 50 - 100 µM | Reduction of lymphoma cell proliferation. | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol describes a method to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (vehicle control).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's dual action on CXCR4 and CXCR7 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in TC14012 chemotaxis assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in chemotaxis assays using the CXCR4 antagonist and CXCR7 agonist, TC14012.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in chemotaxis?
This compound is a peptidomimetic compound that acts as a selective antagonist for the CXCR4 receptor, with an IC50 of 19.3 nM.[1][2] Interestingly, it also functions as a potent agonist for the CXCR7 receptor, with an EC50 of 350 nM for recruiting β-arrestin 2.[1][2][3][4] This dual activity is critical to consider when designing and interpreting chemotaxis experiments, as the net effect on cell migration will depend on the relative expression levels of CXCR4 and CXCR7 on the cells being studied. This compound does not induce chemotaxis through CXCR7, which preferentially signals through the β-arrestin pathway.[5]
Q2: What are the expected effects of this compound in a chemotaxis assay?
As a CXCR4 antagonist, this compound is expected to inhibit cell migration towards a CXCL12 gradient in cells that primarily use CXCR4 for chemotaxis.[6] Conversely, as a CXCR7 agonist, it can trigger β-arrestin signaling, which can influence other cellular processes but does not directly mediate chemotaxis.[3][4][5] Therefore, in cells expressing both receptors, the overall outcome on migration can be complex.
Q3: What are some common, general causes of inconsistent results in chemotaxis assays?
Inconsistent results in chemotaxis assays are common and can arise from various factors unrelated to the specific chemoattractant or inhibitor being used. These include:
-
Suboptimal Cell Seeding Density: Too few cells will result in a low signal, while too many cells can lead to oversaturation of the pores in the Transwell insert.[7][8]
-
Incorrect Pore Size: The pore size of the Transwell membrane must be appropriate for the cell type being studied. Pores that are too small will impede migration, while pores that are too large may allow cells to fall through.[7][9][10]
-
Cell Viability and Passage Number: Using cells with low viability or cells that have been passaged too many times can negatively impact their migratory capacity.[9]
-
Inadequate Chemoattractant Gradient: A stable and appropriate chemoattractant gradient is essential for directed cell migration.[11]
-
Presence of Air Bubbles: Air bubbles trapped under the Transwell insert can prevent contact between the cells and the chemoattractant.[11]
Troubleshooting Guide
Issue 1: High background migration in negative control wells.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Spontaneous Cell Migration | Some cell types, like neutrophils, are highly motile and can migrate randomly.[12] Consider reducing the incubation time. |
| Serum in Media | Serum contains various growth factors and chemokines that can induce migration. Ensure cells are properly serum-starved before the assay.[7][8] |
| Cell Activation | The process of harvesting cells (e.g., using trypsin) can sometimes activate them, leading to increased random migration.[7] Use gentle harvesting methods. |
| Contamination | Bacterial or fungal contamination can attract immune cells or alter the experimental conditions. Ensure aseptic techniques are followed. |
Issue 2: No or low cell migration in the presence of a known chemoattractant (e.g., CXCL12).
Possible Causes & Solutions
| Cause | Suggested Solution |
| Incorrect Chemoattractant Concentration | The concentration of the chemoattractant may be outside the optimal range for the cell type. Perform a dose-response curve to determine the optimal concentration.[7] |
| Degraded Chemoattractant | Repeated freeze-thaw cycles can degrade protein chemoattractants like CXCL12.[11] Aliquot the chemoattractant and avoid repeated freezing and thawing. |
| Low Receptor Expression | The cells may not express sufficient levels of the corresponding receptor (e.g., CXCR4 for CXCL12). Verify receptor expression using techniques like flow cytometry or western blotting. |
| Incorrect Incubation Time | The incubation time may be too short for the cells to migrate. Optimize the incubation time for your specific cell type.[7] |
| Inappropriate Pore Size | The pores of the Transwell insert may be too small for the cells to migrate through.[9][10] |
Issue 3: Inconsistent or unexpected results with this compound treatment.
Possible Causes & Solutions
| Cause | Suggested Solution |
| Dual CXCR4/CXCR7 Activity | The observed effect is a combination of CXCR4 antagonism and CXCR7 agonism. The net result depends on the relative expression of these receptors on your cells. Characterize the expression levels of both CXCR4 and CXCR7 on your cells. |
| This compound Concentration | The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the optimal inhibitory (for CXCR4) or stimulatory (for CXCR7 signaling) concentration. |
| Cell Type-Specific Responses | Different cell types will respond differently to this compound based on their unique receptor expression profiles and signaling pathways. |
| Off-Target Effects | At high concentrations, there may be off-target effects. Ensure you are using a concentration within the recommended range. |
Experimental Protocols & Data
General Transwell Chemotaxis Assay Protocol
-
Cell Preparation:
-
Assay Setup:
-
Add chemoattractant (e.g., CXCL12) to the lower chamber of the Transwell plate.
-
Add serum-free media to the lower chamber for negative controls.
-
Carefully place the Transwell insert into each well, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the insert.
-
If using an inhibitor like this compound, it can be added to the upper chamber with the cells, the lower chamber with the chemoattractant, or both, depending on the experimental design.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration optimized for your cell type (typically 2-24 hours).
-
-
Quantification of Migration:
-
Remove the Transwell inserts from the plate.
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| This compound IC50 (CXCR4) | 19.3 nM | [1][2] |
| This compound EC50 (CXCR7) | 350 nM | [1][2][3][4] |
| CXCL12 Concentration | 10 - 100 ng/mL | [6] |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/well | [7] |
| Transwell Pore Size | 3 µm (leukocytes), 5-8 µm (fibroblasts, endothelial cells) | [10] |
Visualizations
Caption: A diagram illustrating the general workflow of a Transwell chemotaxis assay.
Caption: A diagram showing the dual signaling roles of this compound on CXCR4 and CXCR7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corning.com [corning.com]
- 8. fishersci.de [fishersci.de]
- 9. yeasenbio.com [yeasenbio.com]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Determining the optimal dose of TC14012 for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal dose of TC14012 for in vivo studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, serum-stable peptidomimetic that acts as a dual modulator of the CXCL12 signaling axis. Specifically, it functions as:
-
A selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2]
-
A potent agonist of the atypical C-X-C chemokine receptor type 7 (CXCR7 or ACKR3).[1]
By antagonizing CXCR4, this compound blocks the downstream signaling cascades typically initiated by the natural ligand CXCL12, which are involved in cell migration, proliferation, and survival.[3] Conversely, as a CXCR7 agonist, it activates signaling through this receptor, primarily via the β-arrestin pathway, which can influence cell adhesion, survival, and scavenging of CXCL12.[4][5]
Q2: What are the known in vitro potencies of this compound?
The potency of this compound has been characterized in various cell-based assays. This data is crucial for initial experimental design.
| Parameter | Receptor | Value | Description |
| IC₅₀ | CXCR4 | 19.3 nM | The concentration required to inhibit 50% of the CXCR4-mediated response.[1][2] |
| EC₅₀ | CXCR7 | 350 nM | The concentration required to elicit 50% of the maximum response for β-arrestin 2 recruitment.[1][4][5] |
Q3: What is the signaling pathway activated by this compound?
This compound modulates two distinct pathways. It blocks G-protein-coupled signaling via CXCR4 while promoting β-arrestin-mediated signaling through CXCR7. Both receptors share the endogenous ligand CXCL12.
Q4: Where do I start when selecting a dose for my in vivo model?
Start with a thorough literature review for studies using this compound in similar disease models or animal species. If data is limited, begin with a dose-range finding study.
| Animal Model | Disease Model | Dose | Route of Administration | Frequency | Reference |
| Mouse | Doxorubicin-Induced Cardiotoxicity | 5 mg/kg | Not specified | Twice weekly | [6] (Abstract) |
| Mouse (db/db) | Diabetic Limb Ischemia | Not specified | Subcutaneous | Not specified | [7] (Abstract) |
| Mouse | Lung Injury / Fibrosis | Not specified | Not specified | Not specified | [8] (Review) |
Note: The absence of extensive public data on this compound's pharmacokinetics (PK) and toxicology (e.g., Maximum Tolerated Dose - MTD) necessitates that researchers perform preliminary dose-finding and tolerability studies.
Experimental Protocols & Workflow
Protocol: Pilot Dose-Range Finding Study in Mice
This protocol outlines a general procedure to determine a tolerated and potentially efficacious dose range for this compound.
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound across a range of doses.
Materials:
-
This compound peptide
-
Sterile vehicle for dissolution (e.g., sterile water, saline, or a formulation with DMSO/co-solvents as per supplier recommendation[1])
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
-
Standard animal monitoring equipment and supplies
Methodology:
-
Preparation of Dosing Solutions:
-
This compound is soluble in water up to 1 mg/ml. For higher concentrations or specific routes, a formulation may be required. An example formulation involves creating a stock in DMSO and diluting it with corn oil or a mix of PEG300, Tween-80, and saline.[1]
-
Prepare fresh dosing solutions on the day of administration.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Animal Grouping and Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly assign animals to groups (n=3-5 per group is typical for a pilot study).
-
Select a range of doses. A logarithmic or semi-log scale is often effective (e.g., 0.5, 1, 5, 10 mg/kg).
-
Include a vehicle control group.
-
Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal). The route should be consistent with the intended therapeutic application.
-
-
Monitoring and Data Collection:
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), ruffled fur, or signs of distress.
-
Record body weight at baseline and at regular intervals (e.g., daily or every other day). A body weight loss exceeding 15-20% is often considered a key adverse event.
-
At the study endpoint, collect blood samples for pharmacodynamic (PD) marker analysis (e.g., circulating cell counts, cytokine levels) and/or pharmacokinetic (PK) analysis if possible.
-
Collect relevant tissues for histological analysis or to measure target engagement.
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not induce significant toxicity (e.g., >15% weight loss or other severe clinical signs).
-
Analyze preliminary efficacy markers if included in the study design.
-
Troubleshooting Guide
Issue 1: Lack of Efficacy at a Previously Reported Dose
-
Possible Cause: Poor stability or rapid clearance.
-
Troubleshooting: While this compound is described as "serum-stable," some reports suggest potential instability in liver homogenates.[3][4] Consider using a more frequent dosing schedule or continuous delivery via an osmotic pump to maintain exposure. Alternatively, explore more stable T140 analogs if the CXCR4 antagonist effect is the primary goal.[9]
-
-
Possible Cause: Incorrect formulation or administration.
-
Troubleshooting: Ensure complete dissolution of the peptide. Peptides can adsorb to surfaces; use low-protein-binding tubes. Confirm the accuracy of the administration route (e.g., successful intravenous vs. accidental subcutaneous injection).
-
-
Possible Cause: Animal model differences.
-
Troubleshooting: The pathophysiology of your model may not be as dependent on the CXCR4/CXCR7 axis. Confirm receptor expression (CXCR4 and CXCR7) in the target tissue of your specific animal model.
-
Issue 2: Observed Toxicity or Animal Distress (e.g., significant weight loss)
-
Possible Cause: Dose is above the MTD.
-
Troubleshooting: Immediately reduce the dose for subsequent experiments. Refer to your pilot study data to select a lower, non-toxic dose. If no pilot study was done, perform one.
-
-
Possible Cause: Vehicle toxicity.
-
Troubleshooting: Always run a vehicle-only control group. If toxicity is observed in this group, the vehicle itself is the issue. Explore alternative, less toxic formulation options (e.g., reduce DMSO concentration, use a different co-solvent).
-
-
Possible Cause: On-target toxicity.
-
Troubleshooting: The biological effects of modulating CXCR4/CXCR7 may be detrimental in your specific model. For instance, mobilizing hematopoietic stem cells via CXCR4 antagonism could have unintended consequences. Analyze blood counts and key organs histologically to understand the nature of the toxicity.
-
Workflow for In Vivo Dose Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
TC14012 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of TC14012.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a serum-stable, peptidomimetic antagonist of the CXCR4 receptor, with an IC50 of 19.3 nM.[1][2] It also functions as a potent agonist for the CXCR7 receptor, with an EC50 of 350 nM for recruiting β-arrestin 2 to CXCR7.[1][2] This dual functionality allows it to play a role in various biological processes, including anti-HIV and anti-cancer activity.[1][2] this compound has been shown to lead to Erk 1/2 phosphorylation in cells expressing endogenous CXCR7 but not CXCR4.[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based solutions are summarized below.
Q3: How should I reconstitute and prepare stock solutions of this compound?
For reconstitution, it is recommended to first attempt to dissolve the peptide in water.[2] If solubility issues arise, a 10%-30% acetic acid solution can be used.[2] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with water to the desired concentration.[2] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q4: I am observing precipitation in my this compound solution. What should I do?
If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[1]
Q5: What is the stability of this compound in powder form and in solution?
The stability of this compound depends on the storage conditions. As a powder, it is stable for up to 3 years when stored at -20°C.[4] Once dissolved, the stability is reduced.
Quantitative Data Summary
| Form | Storage Temperature | Duration |
| Powder | -80°C | 2 years[1] |
| Powder | -20°C | 1 year[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: In Vitro β-Arrestin Recruitment Assay
This protocol is based on the methodology used to determine the agonist activity of this compound on CXCR7.
-
Cell Culture: Use a cell line expressing CXCR7, such as HEK293 cells transfected with a CXCR7 construct or U373 glioma cells which endogenously express CXCR7.[3]
-
Assay Principle: A common method is a BRET (Bioluminescence Resonance Energy Transfer)-based assay where CXCR7 is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin 2 is fused to a BRET acceptor (e.g., YFP).[3]
-
Procedure:
-
Seed the cells in a suitable plate format (e.g., 96-well plate).
-
The following day, replace the culture medium with a serum-free medium.
-
Add this compound at various concentrations. A typical starting concentration could be 1 mM, with serial dilutions performed.[1]
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the luciferase substrate and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
-
-
Data Analysis: The BRET ratio is calculated, and the data are fitted to a dose-response curve to determine the EC50 value. For this compound, the reported EC50 for β-arrestin 2 recruitment to CXCR7 is 350 nM.[1][2]
Protocol 2: In Vivo Solution Preparation
For in vivo experiments, a clear stock solution should first be prepared using an in vitro method, followed by the addition of co-solvents. The working solution should be prepared fresh on the day of the experiment.[1]
-
Example Protocol for a 1 mL Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[1]
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to adjust the final volume to 1 mL.[1] This protocol yields a clear solution of ≥ 1.67 mg/mL.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound dual mechanism of action.
Caption: In vivo solution preparation workflow.
References
Technical Support Center: Overcoming Low Signal in TC14012-Based BRET Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal in TC14012-based Bioluminescence Resonance Energy Transfer (BRET) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a BRET assay?
A1: this compound is a peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the atypical chemokine receptor CXCR7.[1][2] In the context of a BRET assay, this compound is typically used to stimulate CXCR7 and induce the recruitment of β-arrestin proteins. This interaction is monitored by tagging CXCR7 with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP), or vice versa. Upon this compound-mediated interaction, the donor and acceptor come into close proximity, allowing for energy transfer and the generation of a BRET signal.[1][3][4]
Q2: What is a typical BRET signal-to-background ratio I should expect in a this compound-CXCR7 β-arrestin recruitment assay?
A2: The signal-to-background ratio can vary significantly depending on the specific BRET donor/acceptor pair used (e.g., Rluc/YFP, NanoLuc®/HaloTag®), the cell line, expression levels of the fusion proteins, and the plate reader sensitivity. Generally, a corrected BRET ratio of at least 0.1 is considered significant evidence of interaction. For optimized assays, this ratio can be considerably higher. Upgrading to more sensitive BRET systems like NanoBRET™ can significantly improve the signal-to-background ratio.
Q3: What are the primary downstream signaling pathways activated by this compound through CXCR7 that can be indirectly assessed?
A3: this compound-induced activation of CXCR7 and subsequent β-arrestin recruitment can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.[1][5] Additionally, this compound has been shown to activate the Akt/eNOS pathway, which is crucial for cell survival and angiogenic functions.[6] While BRET directly measures the initial protein-protein interaction, these downstream events can be measured by other means to confirm the functional consequences of the interaction.
Troubleshooting Guides for Low BRET Signal
A low BRET signal can be frustrating and can arise from various factors throughout the experimental workflow. The following troubleshooting guide, structured in a question-and-answer format, addresses specific issues you might encounter.
Section 1: Plasmid Constructs and Transfection
Q: My BRET signal is indistinguishable from the background. Could the problem be my plasmid constructs?
A: Yes, issues with your plasmid constructs are a common source of low or no BRET signal. Here are a few things to check:
-
Fusion Protein Orientation: The orientation of the BRET donor and acceptor tags (N-terminal vs. C-terminal) on your proteins of interest (CXCR7 and β-arrestin) is critical. An incorrect orientation can lead to steric hindrance, preventing the proteins from interacting naturally, or place the donor and acceptor too far apart for efficient energy transfer.
-
Recommendation: If you are not getting a signal, consider testing alternative fusion orientations for both CXCR7 and β-arrestin.
-
-
Linker Sequences: The length and flexibility of the linker sequence between your protein and the BRET tag can also impact the signal. A linker that is too short may cause misfolding or steric hindrance, while one that is too long might allow too much distance between the donor and acceptor.
-
Sequence Integrity: Always verify the sequence of your plasmid constructs to ensure that the coding sequences for your proteins and the BRET tags are in-frame and free of mutations.
Q: I've confirmed my constructs are correct, but the signal is still low. How can I troubleshoot my transfection?
A: Suboptimal transfection is a frequent cause of a weak BRET signal. Here’s a systematic approach to troubleshooting:
-
Low Transfection Efficiency: If a low percentage of your cells are expressing the fusion proteins, the overall BRET signal will be weak.
-
Recommendation: Include a positive control for transfection (e.g., a plasmid expressing a fluorescent protein like GFP) to assess transfection efficiency. Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio, cell density at the time of transfection, and the total amount of DNA used.
-
-
Imbalanced Donor and Acceptor Expression: The ratio of the donor-to-acceptor fusion protein expression is crucial for a robust BRET signal. An excess of the donor can lead to a high background signal, while an excess of the acceptor can result in a weaker BRET ratio.
-
Recommendation: Perform a donor-to-acceptor titration experiment to determine the optimal ratio of the plasmids for transfection. A common starting point is a 1:1 ratio, but the optimal ratio can range from 1:4 to 4:1 (Donor:Acceptor).
-
Section 2: Cell Culture and Assay Conditions
Q: Can my cell culture conditions be affecting the BRET signal?
A: Absolutely. The health and handling of your cells are paramount for a successful BRET assay.
-
Cell Viability: Unhealthy or dying cells will not express proteins efficiently and can contribute to high background luminescence.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and free from contamination. Always check cell viability before starting the assay.
-
-
Cell Density: The number of cells seeded per well can impact the total luminescence and fluorescence signals. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell physiology.
-
Recommendation: Optimize the cell density for your specific cell line and plate format (e.g., 96-well, 384-well). A good starting point for a 96-well plate is to seed enough cells to reach 80-90% confluency at the time of the assay.
-
Q: I'm observing high variability between replicate wells. What could be the cause?
A: High variability can obscure real results and make data interpretation difficult. Here are some common culprits:
-
Pipetting Errors: Inconsistent pipetting of cells, reagents, or compounds will lead to variability.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and signal output.
-
Recommendation: To minimize variability, use a master mix for your reagents, be precise with your pipetting, and consider leaving the outer wells of the plate empty or filling them with a buffer to mitigate edge effects.
-
Section 3: Reagents and Signal Detection
Q: My luminescence signal (donor emission) is very low. What should I check?
A: A low donor signal will inherently lead to a low BRET signal. Here's what to investigate:
-
Substrate Quality and Concentration: The luciferase substrate (e.g., coelenterazine (B1669285) h) is light-sensitive and can degrade over time. Using an expired or improperly stored substrate will result in a weak signal. The concentration of the substrate also needs to be optimal.
-
Recommendation: Use a fresh, properly stored substrate for each experiment. Titrate the substrate concentration to find the optimal concentration for your assay (a common final concentration is 5 µM).
-
-
Incubation Time: The kinetics of the luciferase reaction can vary. Reading the plate too early or too late can result in a suboptimal signal.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time with the substrate before reading the BRET signal.
-
Q: My donor signal is strong, but the acceptor signal (and thus the BRET ratio) is low. What's going on?
A: This indicates a potential issue with the energy transfer itself or with the acceptor protein.
-
Spectral Overlap: BRET relies on the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. Using an incorrect donor/acceptor pair or the wrong filters in the plate reader will prevent efficient energy transfer.
-
Recommendation: Ensure you are using a compatible BRET donor/acceptor pair (e.g., Rluc8 and Venus-YFP). Use the correct filter sets for your specific donor and acceptor wavelengths (e.g., for Rluc/YFP, a filter for ~475 nm for the donor and ~535 nm for the acceptor).
-
-
Acceptor Expression and Maturation: The acceptor fluorescent protein may not be expressed or folding correctly.
-
Recommendation: Confirm the expression of the acceptor fusion protein using a method like Western blotting or by measuring its fluorescence directly in a plate reader.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and a hypothetical troubleshooting guide with expected outcomes to help you optimize your this compound-based BRET assay.
Table 1: Key Parameters for this compound-Induced β-Arrestin Recruitment to CXCR7
| Parameter | Value | Reference |
| This compound EC₅₀ | ~350 nM | [1] |
| CXCL12 EC₅₀ | ~30 nM | [1] |
| BRET Donor | β-arrestin 2-Rluc | [1] |
| BRET Acceptor | CXCR7-eYFP | [1] |
| Cell Line | HEK293 | [1] |
| Substrate | Coelenterazine h | [7] |
Table 2: Troubleshooting Guide with Expected Quantitative Outcomes (Hypothetical Data)
| Issue | Parameter Varied | Expected Low Signal Outcome (Corrected BRET Ratio) | Optimized Outcome (Corrected BRET Ratio) |
| Suboptimal Donor:Acceptor Ratio | 1:10 (Donor:Acceptor) | 0.05 ± 0.01 | 0.25 ± 0.03 |
| Low Transfection Efficiency | 20% Transfection | 0.03 ± 0.008 | 0.22 ± 0.02 |
| Low Cell Density | 10,000 cells/well | 0.04 ± 0.01 | 0.20 ± 0.02 |
| Degraded Substrate | Old Coelenterazine h | 0.02 ± 0.005 | 0.23 ± 0.03 |
| Incorrect Filter Set | Wrong emission filter for YFP | < 0.01 | 0.24 ± 0.02 |
Experimental Protocols
Detailed Protocol for this compound-Induced β-Arrestin Recruitment BRET Assay
This protocol is adapted from studies investigating the interaction between CXCR7 and β-arrestin.[1]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmids: CXCR7-YFP (acceptor) and β-arrestin2-Rluc (donor)
-
Transfection reagent
-
White, clear-bottom 96-well assay plates
-
Poly-D-lysine
-
This compound
-
Coelenterazine h (or other suitable luciferase substrate)
-
BRET-compatible plate reader with appropriate filters (e.g., 460-500 nm for Rluc and 510-550 nm for YFP)[1]
Procedure:
-
Cell Seeding:
-
Coat a white, clear-bottom 96-well plate with poly-D-lysine.
-
Seed HEK293 cells at a density that will result in 80-90% confluency on the day of the assay.
-
-
Transfection:
-
Co-transfect the cells with the CXCR7-YFP and β-arrestin2-Rluc plasmids using your optimized transfection protocol. A starting point for the donor-to-acceptor plasmid ratio is 1:1, but this should be optimized.
-
Include control wells:
-
Cells transfected with the donor plasmid only (for background subtraction).
-
Untransfected cells (for measuring background luminescence and fluorescence).
-
-
Incubate the cells for 24-48 hours post-transfection.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in your assay buffer.
-
Carefully remove the culture medium from the wells and replace it with the this compound dilutions.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
-
BRET Measurement:
-
Prepare the luciferase substrate solution (e.g., 5 µM final concentration of coelenterazine h).
-
Add the substrate to each well.
-
Immediately read the plate in a BRET-compatible plate reader, measuring the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis:
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
-
Calculate the Corrected BRET Ratio: Subtract the average raw BRET ratio from the wells containing only the donor plasmid from the raw BRET ratio of the experimental wells.
-
Generate Dose-Response Curves: Plot the corrected BRET ratio against the log of the this compound concentration and fit the data using a non-linear regression model to determine the EC₅₀.
Visualizations
Signaling Pathway of this compound at CXCR7
Caption: this compound-induced CXCR7 signaling pathway leading to β-arrestin recruitment and downstream effects.
Experimental Workflow for a this compound BRET Assay
Caption: A typical experimental workflow for a this compound-based BRET assay.
Troubleshooting Logic for Low BRET Signal
Caption: A logical workflow for troubleshooting low BRET signals.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for TC14012's dual agonism/antagonism in experimental design
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using TC14012, focusing on the critical need to account for its dual activity as a CXCR4 antagonist and a CXCR7 agonist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Properties & Handling
Q1: What is the precise dual mechanism of action for this compound?
A1: this compound is a peptidomimetic compound with two distinct activities on the CXCL12 chemokine signaling axis. It is a potent and selective antagonist of the CXCR4 receptor, blocking its canonical G-protein signaling pathways.[1][2] Simultaneously, it acts as a potent agonist for the atypical chemokine receptor CXCR7 (also known as ACKR3), stimulating its unique signaling cascade primarily through the β-arrestin pathway.[2][3][4][5] Unlike CXCR4, CXCR7 does not typically signal through heterotrimeric G-proteins.[3][4][6]
Q2: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A2: this compound can exhibit hydrophobic properties, which may pose solubility challenges.[7] The recommended method is to first dissolve the peptide in a small volume of an organic solvent, such as DMSO.[7] Once fully dissolved, you can then slowly add your aqueous buffer (e.g., PBS or cell culture medium) to reach the desired final concentration while gently vortexing.[7] Always consult the manufacturer's datasheet for any batch-specific solubility instructions.
Q3: How should I properly store this compound stock solutions to ensure stability?
A3: To prevent degradation from repeated freeze-thaw cycles, you should aliquot your stock solutions into single-use volumes and store them frozen at -20°C or -80°C.[7] This practice ensures the peptide's stability and consistency across multiple experiments.
Experimental Design & Controls
Q4: I am observing unexpected activating effects in my experiment. Could this be due to this compound's action on CXCR7?
A4: Yes, this is a critical consideration and a common source of unexpected results.[7] While you may be using this compound to block CXCR4, its agonistic effects on CXCR7 can trigger downstream signaling, such as the phosphorylation of ERK1/2 and Akt, or the recruitment of β-arrestin.[1][3][7][8][9] If your cellular model expresses CXCR7, any observed cellular activation must be investigated for a potential link to this receptor.
Q5: How can I design an experiment to differentiate between CXCR4 antagonism and CXCR7 agonism?
A5: To deconvolute the dual effects of this compound, a multi-pronged approach is necessary:
-
Characterize Your Model: First, quantify the relative expression levels of both CXCR4 and CXCR7 in your cells (e.g., via qPCR, flow cytometry, or Western blot).
-
Use Specific Cell Lines: Whenever possible, use cell lines that endogenously express only one of the receptors. For example, U373 glioma cells express CXCR7 but not CXCR4, making them an excellent model to study this compound's CXCR7-specific agonist effects.[1][3][4]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to selectively knock down or knock out either CXCR4 or CXCR7 in your cell line of interest. This allows you to directly test the compound's effect in the absence of one of its targets.
-
Use Selective Ligands: Include controls with ligands that are selective for only one receptor, if available, to compare signaling profiles.
-
Orthogonal Assays: Measure endpoints specific to each receptor's signaling pathway. For instance, assess chemotaxis or calcium mobilization for CXCR4 activity and β-arrestin recruitment for CXCR7 activity.[3][7]
Q6: What are the essential controls to include in any experiment involving this compound?
A6: Rigorous controls are paramount. Always include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control (CXCR4 Antagonism): Cells stimulated with the CXCR4 ligand CXCL12 (SDF-1) alone.
-
Positive Control (CXCR7 Agonism): Cells treated with CXCL12, which also activates CXCR7, to compare the magnitude of β-arrestin signaling.[3]
-
Negative Control: Unstimulated cells to establish a baseline.
-
Specificity Control: If available, another CXCR4 antagonist with no reported CXCR7 activity (or vice-versa) to help attribute observed effects. AMD3100 is also a CXCR4 antagonist that acts as a CXCR7 agonist, but with much lower potency than this compound.[3]
Troubleshooting Specific Assays
Q7: How can I confirm that this compound is effectively blocking CXCR4 signaling in my cellular model?
A7: To verify CXCR4 antagonism, you should pre-treat your cells with this compound before stimulating them with CXCL12. An effective blockade should result in the inhibition of canonical CXCR4 downstream signaling events, such as:
-
Intracellular calcium mobilization.[7]
-
Phosphorylation of kinases like ERK1/2 and Akt (Note: be mindful that CXCR7 agonism can also activate these, making this assay tricky without proper controls like CXCR7 knockdown).[7]
-
Cell migration or chemotaxis towards a CXCL12 gradient.
Q8: What is the best way to specifically measure CXCR7 activation by this compound?
A8: The most direct method is to measure the recruitment of β-arrestin to the CXCR7 receptor.[3] This is the primary signaling mechanism for CXCR7 and is robustly activated by this compound.[3][4] A Bioluminescence Resonance Energy Transfer (BRET)-based assay is a common and quantitative method for this purpose.[3][10] Additionally, in cells that only express CXCR7 (like U373), you can measure the phosphorylation of ERK1/2 as a downstream indicator of receptor activation.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature, providing a reference for dose-response experiments.
| Parameter | Receptor | Value | Description | Reference(s) |
| IC₅₀ | CXCR4 | 19.3 nM | Concentration for 50% inhibition of CXCR4 activity. | [1][11] |
| EC₅₀ | CXCR7 | 350 nM | Concentration for 50% effective response (β-arrestin recruitment). | [1][2][3][4][11] |
| Kᵢ | CXCR7 | 157 ± 36 nM | Inhibitory constant from radiolabeled CXCL12 displacement assays. | [3] |
Comparison of EC₅₀ for β-arrestin recruitment to CXCR7:
Key Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET)
This protocol is used to directly measure the agonistic activity of this compound on the CXCR7 receptor.
Methodology:
-
Cell Culture & Transfection: Co-transfect HEK293 cells (or another suitable cell line) with two plasmids: one encoding CXCR7 fused to a Renilla luciferase (RLuc) and another encoding β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Cell Plating: 24-48 hours post-transfection, plate the cells in a white, clear-bottom 96-well plate.
-
Ligand Preparation: Prepare serial dilutions of this compound, CXCL12 (positive control), and vehicle in the assay buffer.
-
Stimulation: Add the ligands to the appropriate wells.
-
Substrate Addition: Immediately before reading, add the RLuc substrate (e.g., coelenterazine (B1669285) h).
-
BRET Measurement: Measure the light emission at two wavelengths simultaneously using a plate reader equipped for BRET measurements (typically ~480 nm for RLuc and ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the change in BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[3][10]
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses a key downstream signaling event of CXCR7 activation. It is best performed in cells expressing only CXCR7 to avoid confounding signals from CXCR4.
Methodology:
-
Cell Culture & Starvation: Plate cells (e.g., U373 glioma cells) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce baseline kinase activity.
-
Stimulation: Treat the cells with different concentrations of this compound or CXCL12 for a defined period (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensities using densitometry software and express p-ERK levels as a ratio to total ERK.[3]
Visualizations
Signaling Pathways
Caption: Dual action of this compound on CXCR4 and CXCR7 signaling pathways.
Experimental Workflow
Caption: Workflow for deconvoluting this compound's dual receptor effects.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Cell-specific responses to TC14012 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TC14012. For optimal experimental outcomes, please review the information below.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in CXCR4 antagonism assays. | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation.[1] 2. Suboptimal Agonist Concentration: The concentration of the CXCR4 agonist (e.g., CXCL12/SDF-1) may be too high, preventing effective competition by this compound.[1] 3. Cell Health: Poor cell viability or low CXCR4 expression can affect results.[1] 4. Incorrect Buffer Conditions: The pH or salt concentration of the assay buffer might be affecting the peptide's activity.[1] | 1. Proper Handling: Aliquot this compound stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] 2. Agonist Titration: Determine the optimal agonist concentration (e.g., EC80) for your specific cell type and assay conditions before performing inhibition experiments. 3. Cell Maintenance: Ensure cells are healthy, within a low passage number, and show robust CXCR4 expression. 4. Buffer Optimization: Verify that the assay buffer has a stable pH and appropriate salt concentration. |
| Unexpected Agonistic Effects Observed. | Off-target activity on CXCR7: this compound is a known agonist for the CXCR7 receptor.[2][3] This can lead to downstream signaling, such as Erk 1/2 phosphorylation, in cells expressing CXCR7.[2][3] | Cell Line Characterization: Confirm the expression levels of both CXCR4 and CXCR7 in your experimental cell line using techniques like flow cytometry or western blotting. If cells co-express both receptors, consider the potential for confounding effects from CXCR7 activation. |
| Poor Solubility of this compound. | Hydrophobic Nature of the Peptide: this compound can be challenging to dissolve in aqueous solutions.[1] | Recommended Dissolution Protocol: First, dissolve the peptide in a small volume of an organic solvent like DMSO.[1] Then, slowly add the aqueous buffer to achieve the desired final concentration.[1] Gentle vortexing or sonication may also aid in dissolution.[1] For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] |
Table 1: Comparative Potency of this compound and Other Ligands
| Compound | Target Receptor | Activity | Potency | Reference |
| This compound | CXCR4 | Antagonist | IC50 = 19.3 nM | [4][5] |
| This compound | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 350 nM | [2][3][4][5] |
| CXCL12 (SDF-1) | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 30 nM | [2][3] |
| AMD3100 | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 140 µM | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is a selective and potent peptidomimetic antagonist of the CXCR4 receptor.[4][5] Additionally, it acts as a potent agonist for the CXCR7 receptor, stimulating the β-arrestin signaling pathway.[2][3]
Q2: My this compound peptide is not dissolving properly. What should I do?
A2: Due to its hydrophobic nature, this compound may not readily dissolve in aqueous buffers.[1] It is recommended to first dissolve the peptide in a small amount of an organic solvent such as DMSO and then slowly add your aqueous buffer to the desired final concentration.[1] If solubility issues persist, gentle vortexing or sonication can be helpful.[1] Always consult the manufacturer's datasheet for specific solubility information.
Q3: I am observing inconsistent results in my cell migration assays with this compound. What are the potential causes?
A3: Inconsistent results in migration (chemotaxis) assays can arise from several factors:
-
Peptide Stability: Ensure your stock solutions of this compound are stored correctly (aliquoted and frozen at -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[1]
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase. Cell viability and receptor expression levels can significantly impact chemotactic responses.[1]
-
Assay Conditions: Optimize the concentration of both the chemoattractant (e.g., SDF-1) and this compound.[1] Also, ensure the incubation time for the assay is optimized.[1]
Q4: How can I confirm the CXCR4 antagonistic activity of this compound in my cells?
A4: To confirm the antagonistic activity, you can perform downstream signaling assays. Pre-treatment of your cells with this compound before stimulation with SDF-1 should inhibit:
-
Phosphorylation of kinases like ERK1/2 and Akt.[1]
-
Intracellular calcium mobilization.[1] You can measure these effects using techniques such as western blotting or a calcium flux assay.[1]
Q5: Could this compound be acting on other receptors besides CXCR4?
A5: Yes. This compound is a known potent agonist for the CXCR7 receptor (also known as ACKR3).[2][3][6] If your cells express CXCR7, treatment with this compound can lead to the recruitment of β-arrestin and activation of downstream signaling pathways, such as the phosphorylation of Erk 1/2.[2][3] It is crucial to characterize the expression profile of both CXCR4 and CXCR7 in your experimental model.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit SDF-1-induced cell migration.
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup:
-
In the lower chamber of the Boyden chamber apparatus, add a medium containing SDF-1 at a pre-determined optimal concentration (e.g., EC80).[1]
-
In the upper chamber, add the cell suspension.
-
Add different concentrations of this compound to the upper chamber along with the cells. Include a vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a pre-determined time to allow for cell migration.
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of migration at each this compound concentration relative to the SDF-1 only control.
Western Blot for Erk 1/2 Phosphorylation
Objective: To determine if this compound activates the Erk 1/2 pathway, particularly through CXCR7.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U373 glioma cells that endogenously express CXCR7 but not CXCR4) and grow to 80-90% confluency.[2] Serum-starve the cells overnight.
-
Stimulation: Treat the cells with this compound at various concentrations (e.g., 100 nM - 1 µM) for different time points (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., CXCL12).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Erk 1/2 (p-Erk1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Data Analysis: Strip the membrane and re-probe for total Erk 1/2 as a loading control. Quantify the band intensities and express the results as a ratio of p-Erk1/2 to total Erk1/2.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
Technical Support Center: Interpreting Unexpected Phenotypes with TC14012 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes when using TC14012. Given its dual-activity profile, understanding its mechanism of action is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptidomimetic compound with a dual mechanism of action. It is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist of the C-X-C chemokine receptor type 7 (CXCR7)[1][2][3]. This means it blocks signaling through CXCR4 while simultaneously activating signaling through CXCR7.
Q2: I am observing an increase in cell proliferation/survival after this compound treatment, but I expected an anti-cancer effect. Why is this happening?
A2: This is a classic example of an unexpected phenotype driven by this compound's dual activity. While CXCR4 antagonism is often associated with anti-proliferative and anti-metastatic effects in cancer[4][5], the agonist activity of this compound on CXCR7 can promote cell survival and proliferation in certain cancer types[4]. The net effect on cell viability will depend on the relative expression levels and signaling efficiencies of CXCR4 and CXCR7 in your specific cell model.
Q3: My cells are showing increased migration with this compound, which contradicts its role as a CXCR4 antagonist. What could be the reason?
A3: While this compound effectively blocks CXCL12/CXCR4-mediated cell migration[6], its agonist effect on CXCR7 can independently promote cell migration in some cellular contexts[7]. The observed increase in migration is likely due to the activation of CXCR7-mediated signaling pathways.
Q4: I am seeing activation of the Erk 1/2 and/or Akt signaling pathways after treatment with this compound. Is this an off-target effect?
A4: Not necessarily. Activation of Erk 1/2 and Akt are known downstream signaling events of CXCR7 activation by this compound[1][3][7]. CXCR7 primarily signals through the β-arrestin pathway, which can lead to the phosphorylation and activation of Erk 1/2[1][3]. In endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway via CXCR7[7][8]. Therefore, observing the activation of these pathways is consistent with this compound's on-target agonist activity at CXCR7.
Troubleshooting Unexpected Phenotypes
Encountering unexpected results with this compound is common due to its dual-receptor activity. This guide provides a systematic approach to dissecting your observations.
Initial Assessment
-
Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has been stored correctly to rule out degradation or contamination.
-
Cell Line Authentication: Verify the identity of your cell line and its passage number, as receptor expression profiles can change over time in culture.
-
Literature Review: Thoroughly review the literature for studies using this compound in similar experimental systems to see if your observations have been previously reported.
Experimental Troubleshooting
If you observe unexpected phenotypes such as increased proliferation, survival, or migration, the following experimental steps can help elucidate the underlying mechanism.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | Antagonist Activity | [1] |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment | [1][3] |
Table 2: Comparison of this compound with other CXCR4/CXCR7 Ligands
| Compound | Activity at CXCR4 | Activity at CXCR7 | Reference |
| This compound | Antagonist | Agonist | [1][3] |
| AMD3100 (Plerixafor) | Antagonist | Weak Agonist | [1] |
| CXCL12 (SDF-1α) | Agonist | Agonist | [1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagram illustrates the dual signaling pathways activated and inhibited by this compound.
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Investigating Unexpected Phenotypes
This workflow outlines the steps to dissect the contribution of CXCR4 and CXCR7 to an observed phenotype.
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Experimental Protocols
Western Blot for Erk 1/2 Phosphorylation
This protocol is adapted from standard procedures for detecting phosphorylated kinases[9][10][11][12][13].
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Erk 1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an imaging system.
-
Strip the membrane and re-probe for total Erk 1/2 as a loading control.
β-arrestin Recruitment Assay (BRET)
This protocol is based on established bioluminescence resonance energy transfer (BRET) methods for monitoring protein-protein interactions[14][15][16][17].
a. Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for a CXCR7-Renilla luciferase (Rluc) fusion protein (BRET donor) and a β-arrestin-YFP fusion protein (BRET acceptor).
b. BRET Assay:
-
Plate transfected cells in a 96-well plate.
-
Wash cells with PBS and replace with assay buffer.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure baseline luminescence at 485 nm (Rluc emission) and 525 nm (YFP emission).
-
Add this compound at various concentrations to the wells.
-
Measure luminescence at both wavelengths at different time points after compound addition.
-
Calculate the BRET ratio (YFP emission / Rluc emission) and normalize to baseline.
Cell Migration (Chemotaxis) Assay
This protocol describes a standard transwell migration assay[6][18][19][20][21].
a. Assay Setup:
-
Use a transwell plate with a porous membrane (e.g., 8 µm pores).
-
Add serum-free media containing a chemoattractant (e.g., CXCL12 for CXCR4-mediated migration) to the lower chamber.
-
In the upper chamber, add cells that have been pre-treated with this compound or a vehicle control in serum-free media.
b. Migration:
-
Incubate the plate at 37°C for a duration optimized for your cell type (typically 4-24 hours).
c. Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Elute the dye and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
References
- 1. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCL12-CXCR4 Engagement Is Required for Migration of Cutaneous Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonistic Effect of TC14012 on CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CXCR4 antagonist TC14012 with other alternatives, supported by experimental data. It includes detailed methodologies for key validation assays and visual representations of signaling pathways and experimental workflows to aid in the comprehensive evaluation of this compound's performance.
Comparative Performance of CXCR4 Antagonists
The antagonistic activity of this compound against the CXCR4 receptor is benchmarked against other well-characterized antagonists: AMD3100 (Plerixafor), IT1t, and MSX-122. The following tables summarize their inhibitory concentrations (IC50) and binding affinities (Ki) across various functional assays.
| Antagonist | Receptor Binding Assay (IC50/Ki) | Calcium Flux Assay (IC50) | Chemotaxis Assay (IC50) | Key Characteristics |
| This compound | 19.3 nM (IC50)[1][2] | Data not readily available in a directly comparable format | Data not readily available in a directly comparable format | Peptidomimetic, potent CXCR7 agonist (EC50 = 350 nM)[1][2] |
| AMD3100 (Plerixafor) | 44 nM (IC50)[3], 319.6 ± 37.3 nM (IC50)[4] | 572 nM[5] | 5.7 nM[5], 51 nM[5] | FDA-approved, allosteric agonist of CXCR7[3] |
| IT1t | 2.1 nM (IC50)[6], 8.0 nM (IC50)[7][8], 29.65 ± 2.8 nM (IC50)[4] | 23.1 nM[6] | Data not readily available in a directly comparable format | Potent small molecule antagonist[6] |
| MSX-122 | ~10 nM (IC50)[9][10][11] | Inactive in calcium flux assay[9][11] | Data not readily available in a directly comparable format | Orally active partial antagonist[9][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Chemotaxis Assay (Transwell Migration)
This assay quantitatively assesses the ability of an antagonist to inhibit the migration of CXCR4-expressing cells towards a chemoattractant, CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Chemoattractant: Recombinant human CXCL12 (SDF-1α)
-
Test compounds: this compound and other antagonists
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Staining and quantification reagents (e.g., Calcein-AM or Crystal Violet)
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 12-24 hours.[12]
-
Assay Setup:
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound or other antagonists (and a vehicle control) for 30-60 minutes at 37°C.[12]
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.[12]
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate for 4-24 hours at 37°C in a 5% CO2 incubator. Incubation time should be optimized for the specific cell line.[12]
-
Quantification:
-
Removal of Non-migrated Cells: Carefully remove non-migrated cells from the upper surface of the insert with a cotton swab.[13]
-
Staining: Stain the migrated cells on the bottom of the membrane with either Crystal Violet or a fluorescent dye like Calcein-AM.[12][13]
-
Analysis: If using Crystal Violet, elute the dye and measure the absorbance, or count the cells manually under a microscope. If using a fluorescent dye, read the fluorescence using a plate reader.[12][13]
-
Calcium Mobilization Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium release in CXCR4-expressing cells by an antagonist.
Materials:
-
CXCR4-expressing cells
-
CXCL12
-
This compound and other antagonists
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove extracellular dye.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or other antagonists for a predetermined time.
-
Signal Measurement:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a fixed concentration of CXCL12 (e.g., EC80).
-
Record the change in fluorescence over time.[14]
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Compare the peak fluorescence intensity in the presence and absence of the antagonist to determine the IC50 value.
Receptor Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the CXCR4 receptor.
Materials:
-
Cells or membrane preparations expressing CXCR4
-
Labeled ligand (e.g., [125I]-CXCL12 or fluorescently-labeled CXCL12)
-
This compound and other antagonists
-
Binding buffer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a multi-well plate, combine the CXCR4-expressing cells/membranes, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled antagonist (this compound or others).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. Incubation time and temperature will depend on the specific reagents.
-
Separation: Separate the bound from the unbound labeled ligand. This is typically done by rapid filtration through a filter plate, which traps the cells/membranes with the bound ligand.
-
Washing: Wash the filters with cold binding buffer to remove any remaining unbound ligand.
-
Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled antagonist increases. The data is used to calculate the IC50 or Ki value of the antagonist.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TC14012 and Other CXCR4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the peptidic CXCR4 inhibitor TC14012 with other notable CXCR4 antagonists, including Plerixafor (B1678892) (AMD3100) and Motixafortide (BL-8040). This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, along with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in a multitude of physiological and pathological processes. These include hematopoiesis, cell migration, and immune responses. The CXCR4/CXCL12 signaling axis is also critically implicated in the progression and metastasis of various cancers and in the entry of HIV into host cells, making it a prime therapeutic target. This guide offers a comparative analysis of this compound and other key CXCR4 inhibitors, focusing on their performance based on available experimental data.
Mechanism of Action: Diverse Approaches to a Common Target
This compound is a serum-stable, peptidomimetic antagonist of CXCR4, derived from the T140 peptide.[1][2] Its mechanism involves direct binding to the CXCR4 receptor, thereby blocking the interaction with its natural ligand, CXCL12.[3] This blockade disrupts the downstream signaling pathways that are crucial for cell migration, proliferation, and survival.
Plerixafor (AMD3100) is a small molecule, bicyclam antagonist of CXCR4.[4][5] It functions by binding to the CXCR4 receptor and inhibiting its interaction with CXCL12.[4][6]
Motixafortide (BL-8040), another peptide-based antagonist, also targets CXCR4 with high affinity, preventing CXCL12 binding and subsequent signaling.[7][8][9]
An interesting characteristic of some CXCR4 inhibitors is their interaction with the atypical chemokine receptor CXCR7 (also known as ACKR3), which also binds CXCL12. This compound and Plerixafor have been shown to act as agonists on CXCR7, with this compound being significantly more potent in recruiting β-arrestin 2 to CXCR7 than Plerixafor.[10][11] This dual activity could have implications for their overall therapeutic effect, as CXCR7 signaling can also modulate cellular processes.
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data for this compound and other CXCR4 inhibitors based on published literature. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Molecule Type | CXCR4 IC50 (nM) | CXCR7 EC50 (nM) (β-arrestin recruitment) | Reference(s) |
| This compound | Peptide | 19.3 | 350 | [1][2][10] |
| Plerixafor (AMD3100) | Small Molecule | 44 | 140,000 (140 µM) | [6][10][11] |
| Motixafortide (BL-8040) | Peptide | 0.54 - 4.5 | Not Reported | [9][12] |
Table 1: Comparative Binding Affinities of CXCR4 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) for CXCR4 and the half-maximal effective concentration (EC50) for β-arrestin recruitment to CXCR7.
Experimental Data and Protocols
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate key cellular functions. The diagram below illustrates the major pathways involved and the point of action for CXCR4 inhibitors.
Caption: Simplified CXCR4 signaling pathway and the antagonistic action of inhibitors.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the CXCR4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CXCR4 receptor.[13]
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to CXCR4 (e.g., ¹²⁵I-SDF-1α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[13]
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[13]
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Caption: Workflow for a radioligand binding assay to determine CXCR4 inhibitor affinity.
Cell Migration (Chemotaxis) Assay
Objective: To assess the ability of a CXCR4 inhibitor to block CXCL12-induced cell migration.
Methodology (Boyden Chamber Assay):
-
Chamber Setup: A Boyden chamber or a Transwell insert with a porous membrane is used. The lower chamber is filled with media containing CXCL12 as a chemoattractant.[14][15][16]
-
Cell Seeding: CXCR4-expressing cells are seeded into the upper chamber in serum-free media, with or without the test inhibitor.[14][15][16]
-
Incubation: The chamber is incubated for a period to allow cells to migrate through the pores towards the chemoattractant in the lower chamber.[14][15][16]
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used and quantified using a plate reader.[14][15][16]
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards CXCL12 alone.
Caption: Experimental workflow for a Boyden chamber cell migration assay.
Calcium Mobilization Assay
Objective: To measure the effect of a CXCR4 antagonist on CXCL12-induced intracellular calcium release, a key downstream signaling event.
Methodology:
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17][18][19]
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a plate reader capable of kinetic readings.[17][18][19]
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is added to the cells, and the fluorescence is monitored for a short period.[17][18][19]
-
Agonist Stimulation: CXCL12 is added to stimulate the cells, and the change in fluorescence is recorded over time.[17][18][19]
-
Data Analysis: An increase in fluorescence corresponds to a rise in intracellular calcium. The peak fluorescence intensity in the presence of the inhibitor is compared to the peak intensity with CXCL12 alone to determine the percentage of inhibition.[17][18][19]
Caption: Workflow for a calcium mobilization assay to assess functional CXCR4 inhibition.
Conclusion
This compound is a potent peptidic antagonist of the CXCR4 receptor. When compared to the small molecule inhibitor Plerixafor, this compound demonstrates a higher binding affinity for CXCR4. Motixafortide, another peptidic inhibitor, appears to have the highest affinity among the three. A unique feature of this compound is its potent agonistic activity on the CXCR7 receptor, a characteristic it shares with Plerixafor, albeit with significantly lower potency for the latter. This dual activity may offer therapeutic advantages or disadvantages depending on the pathological context and should be a key consideration in drug development. The choice between a peptide-based inhibitor like this compound or Motixafortide and a small molecule like Plerixafor will depend on the specific therapeutic application, considering factors such as desired potency, selectivity, bioavailability, and potential off-target effects. The experimental protocols and comparative data presented in this guide provide a foundational framework for the continued evaluation and development of novel CXCR4-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMD3100/Plerixafor overcomes immune inhibition by the CXCL12-KRT19 coating on pancreatic and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 18. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of TC14012's Binding Affinity for CXCR4 and CXCR7
For Immediate Release
This guide provides a comprehensive cross-validation of the binding affinity of the peptidomimetic antagonist TC14012 to the chemokine receptors CXCR4 and CXCR7. Targeted at researchers, scientists, and professionals in drug development, this document presents a detailed comparison of this compound's activity with other relevant compounds, supported by experimental data and detailed protocols.
Introduction to this compound, CXCR4, and CXCR7
The C-X-C chemokine receptor type 4 (CXCR4) and its atypical counterpart, C-X-C chemokine receptor type 7 (CXCR7), are critical players in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry. Both receptors share the endogenous ligand CXCL12 (also known as SDF-1). While CXCR4 is a classical G protein-coupled receptor (GPCR) that signals through Gαi proteins, CXCR7 is considered an atypical chemokine receptor that primarily signals through β-arrestin pathways.[1][2][3]
This compound is a serum-stable, peptidomimetic derivative of T140, initially developed as a potent and selective antagonist for CXCR4.[4][5] Subsequent research has revealed that this compound also interacts with CXCR7, acting as an agonist for β-arrestin recruitment.[6][7] This dual activity makes this compound a valuable tool for dissecting the distinct and overlapping roles of CXCR4 and CXCR7 and a lead compound for the development of therapeutics targeting the CXCL12/CXCR4/CXCR7 axis.
Comparative Binding Affinity and Functional Activity
The binding affinity and functional activity of this compound at CXCR4 and CXCR7 have been characterized using various in vitro assays. For comparison, data for the well-established CXCR4 antagonist, AMD3100 (Plerixafor), and the endogenous ligand, CXCL12, are also presented.
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| This compound | CXCR4 | Competition Binding Assay | IC50 | 19.3 nM | [4][5] |
| This compound | CXCR7 | β-arrestin 2 Recruitment | EC50 | 350 nM | [4][5][6][8] |
| AMD3100 (Plerixafor) | CXCR4 | Competition Binding Assay | IC50 | 44 nM | [1] |
| AMD3100 (Plerixafor) | CXCR7 | β-arrestin 2 Recruitment | EC50 | 140 µM | [6][8] |
| CXCL12 | CXCR4 | - | - | - | |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment | EC50 | 30 nM | [6][7] |
| CXCL12 | CXCR7 | Binding Affinity | Higher than CXCR4 | - | [9][10] |
Table 1: Comparative binding and functional data for this compound and other relevant compounds at CXCR4 and CXCR7.
Experimental Methodologies
Detailed protocols for the key experiments used to determine the binding affinity and functional activity of this compound are provided below.
Radioligand Competition Binding Assay for CXCR4
This assay determines the concentration of a test compound (this compound) that inhibits 50% (IC50) of the binding of a radiolabeled ligand to the target receptor (CXCR4).
Materials:
-
HEK293 cells transiently or stably expressing human CXCR4
-
[125I]-CXCL12 (radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture and harvest HEK293-CXCR4 cells. Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [125I]-CXCL12, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled CXCL12).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11][12]
β-Arrestin Recruitment Assay for CXCR7 (BRET)
This assay measures the ability of a compound (this compound) to induce the recruitment of β-arrestin to CXCR7, providing a functional measure of agonism. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
Materials:
-
HEK293 cells
-
Expression plasmids for CXCR7 fused to a BRET donor (e.g., Renilla Luciferase, Rluc)
-
Expression plasmids for β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
This compound
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom microplates
-
BRET-compatible plate reader
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin-YFP plasmids.
-
Cell Seeding: Plate the transfected cells into 96-well microplates and culture overnight.
-
Ligand Stimulation: Replace the culture medium with a buffer and add varying concentrations of this compound to the wells.
-
Substrate Addition: Add the BRET substrate (Coelenterazine h) to each well.
-
BRET Measurement: Immediately measure the luminescence signals at two wavelengths corresponding to the donor (Rluc) and acceptor (YFP) emission peaks using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the net BRET ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6][7][13][14][15][16]
Signaling Pathways of CXCR4 and CXCR7
The differential signaling initiated by CXCR4 and CXCR7 upon ligand binding is a key aspect of their distinct biological roles.
CXCR4 Signaling
Upon binding CXCL12, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of the PI3K/Akt and MAPK/ERK pathways, and mobilization of intracellular calcium. These pathways collectively regulate cell survival, proliferation, and migration.[17][18]
CXCR7 Signaling
CXCR7, upon binding CXCL12 (or this compound), does not couple to G proteins in the classical sense. Instead, it signals primarily through the recruitment of β-arrestin 2. This interaction can lead to the activation of downstream kinases such as ERK1/2 and Akt, influencing cell survival and migration. CXCR7 is also known to act as a scavenger receptor, internalizing and degrading CXCL12, thereby modulating its availability for CXCR4.[3][6][7][10]
Conclusion
This compound exhibits a distinct pharmacological profile at CXCR4 and CXCR7. It acts as a potent antagonist at CXCR4 with a low nanomolar IC50, effectively blocking the binding of the endogenous ligand CXCL12. In contrast, this compound functions as a sub-micromolar agonist at CXCR7, promoting the recruitment of β-arrestin. This dual activity, with a clear preference for CXCR4 antagonism, distinguishes it from other modulators like AMD3100, which is a significantly weaker agonist at CXCR7. The data presented in this guide underscore the importance of comprehensive pharmacological profiling of CXCR4/CXCR7 modulators to fully understand their biological effects and therapeutic potential. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetmol.cn [targetmol.cn]
Investigating the specificity of TC14012 for CXCR4 over other chemokine receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comprehensive analysis of the binding specificity of TC14012, a peptidomimetic antagonist, for its primary target, the C-X-C chemokine receptor type 4 (CXCR4), in comparison to other chemokine receptors.
This compound, a serum-stable derivative of T140, is a well-characterized and potent antagonist of CXCR4, a key receptor implicated in cancer metastasis, HIV entry, and inflammatory responses.[1][2] This guide synthesizes available experimental data to objectively compare its performance against other chemokine receptors, offering insights into its selectivity profile.
Quantitative Analysis of this compound Interaction with Chemokine Receptors
The following table summarizes the quantitative data on the binding affinity and functional activity of this compound for CXCR4 and other chemokine receptors based on published literature.
| Receptor | Ligand Interaction | Assay Type | Parameter | Value (nM) | Reference(s) |
| CXCR4 | Antagonist | Radioligand Binding (Inhibition of [¹²⁵I]-SDF-1 binding) | IC₅₀ | 19.3 | [1][2] |
| CXCR7 (ACKR3) | Agonist | β-arrestin 2 Recruitment | EC₅₀ | 350 | [1][2] |
| CCR5 | No significant activity | HIV infectivity assay (SF162 [R5] strain) | - | >1,000,000 | [1][2] |
Deciphering the Signaling Divergence: CXCR4 vs. CXCR7
This compound exhibits a fascinating dualistic activity, acting as a potent antagonist at CXCR4 while functioning as an agonist at CXCR7. This divergence in functionality stems from the distinct signaling pathways engaged by these two receptors.
CXCR4 Signaling Pathway and this compound Antagonism
Upon binding of its endogenous ligand, CXCL12 (also known as SDF-1), CXCR4 activates heterotrimeric G proteins, primarily of the Gαi family.[3][4][5][6] This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of the PI3K/Akt and MAPK pathways, and mobilization of intracellular calcium, ultimately leading to cell migration and proliferation.[3][4][5][6] this compound acts as a competitive antagonist, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting these downstream signaling events.
CXCR7 Signaling Pathway and this compound Agonism
In contrast to CXCR4, CXCR7 is considered an "atypical" chemokine receptor as it does not couple to G proteins to induce classical downstream signaling like calcium mobilization.[1][7][8][9] Instead, upon ligand binding, CXCR7 primarily signals through the β-arrestin pathway.[1][7][8][9] this compound acts as an agonist at CXCR7, promoting the recruitment of β-arrestin 2.[1][2] This leads to the activation of downstream pathways such as the MAPK/ERK cascade, which can also influence cell proliferation.[7]
Experimental Protocols for Assessing Receptor Specificity
To determine the specificity of a compound like this compound, a series of well-defined experimental assays are employed. Below are detailed methodologies for key experiments.
1. Radioligand Binding Assay (for Antagonist Activity)
This assay is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to the target receptor (CXCR4).
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the chemokine receptor of interest (e.g., HEK293 cells stably transfected with CXCR4) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand ([¹²⁵I]-SDF-1α), and varying concentrations of the unlabeled competitor (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
2. β-Arrestin Recruitment Assay (for Agonist Activity)
This assay measures the ability of a compound to induce the recruitment of β-arrestin to a receptor, a hallmark of agonist activity for receptors like CXCR7. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with two constructs: one encoding the receptor of interest (e.g., CXCR7) fused to a yellow fluorescent protein (YFP), and the other encoding β-arrestin 2 fused to a Renilla luciferase (Rluc).
-
-
BRET Assay:
-
Plate the transfected cells in a 96-well white, clear-bottom microplate.
-
Wash the cells and add the Rluc substrate, coelenterazine (B1669285) h.
-
Add varying concentrations of the test compound (this compound).
-
Measure the light emission at two wavelengths corresponding to the Rluc (donor) and YFP (acceptor) using a microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
-
3. Calcium Mobilization Assay (Functional Antagonism)
This assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., CXCL12) acting on a Gq-coupled or Gi-coupled receptor like CXCR4.
-
Cell Preparation:
-
Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Plate the dye-loaded cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound).
-
Stimulate the cells with a fixed concentration of the agonist (CXCL12).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist-induced calcium response as a function of the logarithm of the antagonist concentration.
-
Calculate the IC₅₀ value.
-
4. Chemotaxis Assay (Functional Antagonism)
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant (e.g., CXCL12).
-
Assay Setup:
-
Use a transwell migration chamber with a porous membrane separating the upper and lower chambers.
-
Place a solution containing the chemoattractant (CXCL12) in the lower chamber.
-
In the upper chamber, add a suspension of cells expressing the corresponding receptor (e.g., Jurkat T-cells for CXCR4) that have been pre-incubated with varying concentrations of the antagonist (this compound).
-
-
Incubation and Cell Counting:
-
Incubate the chamber to allow cells to migrate through the pores of the membrane towards the chemoattractant.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain and count the cells that have migrated to the lower side of the membrane.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration.
-
Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Experimental Workflow for Specificity Determination
The logical workflow for investigating the specificity of a compound like this compound involves a hierarchical series of experiments.
Conclusion
The available data strongly indicates that this compound is a potent and selective antagonist of CXCR4. Its antagonistic activity at CXCR4 is well-documented through binding and functional assays. While it exhibits agonistic activity at CXCR7, the significantly lower potency (EC₅₀ of 350 nM for CXCR7 vs. IC₅₀ of 19.3 nM for CXCR4) suggests a considerable window of selectivity. Furthermore, the lack of activity at CCR5 at high concentrations further supports its specificity. For a complete understanding of its off-target effects, a comprehensive screen against a broader panel of chemokine and other G protein-coupled receptors would be beneficial. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. pnas.org [pnas.org]
- 2. An Essential Role of the Cytoplasmic Tail of CXCR4 in G-Protein Signaling and Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Diversity and Inter-Connections in the CXCR4 Chemokine Receptor/Ligand Family: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Navigating the Therapeutic Window: A Comparative Analysis of TC14012 and Other CXCR4/CXCR7 Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TC14012's Therapeutic Profile Against Key Antagonists Supported by Experimental Data.
The C-X-C chemokine receptor type 4 (CXCR4) and its atypical counterpart, CXCR7, represent critical targets in oncology, immunology, and infectious diseases. The development of antagonists for these receptors is a field of intense research. This guide provides a comparative assessment of the therapeutic index of the novel peptidomimetic this compound against other prominent antagonists, including the FDA-approved drug Plerixafor (AMD3100) and the clinical-stage peptide Balixafortide (POL6326).
At a Glance: Comparative Profile of CXCR4/CXCR7 Antagonists
A key differentiator for this compound is its unique dual activity: it functions as a potent antagonist at the CXCR4 receptor while simultaneously acting as an agonist at the CXCR7 receptor.[2][3] This contrasts with other molecules that primarily target CXCR4.
| Compound | Class | Primary Target(s) & Mechanism |
| This compound | Peptide | CXCR4 Antagonist / CXCR7 Agonist [2][4][5] |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | CXCR4 Antagonist [6][7] |
| Balixafortide (POL6326) | Peptide (Cyclic) | CXCR4 Antagonist [8] |
| BKT140 | Peptide (T140 Analog) | CXCR4 Antagonist |
Quantitative Comparison of Potency, Efficacy, and Toxicity
The following tables summarize the available quantitative data. A significant gap exists in the public domain regarding the in vivo toxicity of this compound, which prevents a formal calculation of its therapeutic index. Plerixafor is presented as a benchmark for which preclinical toxicity data is available.
Table 1: In Vitro Potency at CXCR4 and CXCR7
| Compound | CXCR4 Antagonism (IC50) | CXCR7 Agonism (EC50, β-arrestin recruitment) | Reference |
| This compound | 19.3 nM | 350 nM | [4] |
| Plerixafor (AMD3100) | ~651 nM | 140,000 nM (140 µM) | [2] |
| BKT140 | ~1-4 nM | Not Reported | [4] |
| Balixafortide (POL6326) | Not Reported | Not Reported |
Note: Lower IC50/EC50 values indicate higher potency.
Table 2: Preclinical & Clinical Dosing and Toxicity
A direct comparison of the therapeutic index is challenging due to the lack of publicly available preclinical toxicity data (e.g., LD50 or Maximum Tolerated Dose) for this compound and Balixafortide. Plerixafor's data allows for an estimation of its preclinical therapeutic index.
| Compound | Animal Model Efficacy Dose (Route) | Human Efficacy Dose (Route) | Preclinical Toxicity (Mouse) | Estimated Preclinical TI (SC) |
| This compound | Data not publicly available | N/A | Data not publicly available | Not Calculable |
| Plerixafor (AMD3100) | 5 mg/kg/day (SC) | 0.24 mg/kg (SC) | LD50: 16.3 mg/kg (SC)[2] | ~3.3 (16.3 mg/kg / 5 mg/kg) |
| Balixafortide (POL6326) | 20 mg/kg (SC)[8] | 5.5 mg/kg (IV) | MTD not reached in clinical trials | Not Calculable |
| BKT140 | Dose-dependent tumor reduction (in vivo) | 0.9 mg/kg (SC) well tolerated | No Grade 3/4 toxicity in Phase 1 | Not Calculable |
Therapeutic Index (TI) is estimated as LD50 / Effective Dose. This is an approximation, as ED50 is not formally determined in the cited study.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these compounds is crucial for interpreting the data.
CXCL12/CXCR4/CXCR7 Signaling Axis
The diagram below illustrates the signaling pathways modulated by these antagonists. This compound is unique in its ability to block the G-protein-dependent CXCR4 pathway while activating the β-arrestin-dependent CXCR7 pathway.
References
- 1. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonist 4F-benzoyl-TN14003 inhibits leukemia and multiple myeloma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BCL-XL-targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Nuances of Peptidomimetic CXCR4 Antagonists: A Comparative Guide to TC14012 and its Counterparts
For Immediate Release
A deep dive into the functional distinctions of TC14012 and other key peptidomimetic CXCR4 antagonists, providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis. This guide synthesizes experimental data to illuminate the unique pharmacological profiles of these compounds, crucial for advancing therapeutic strategies targeting the CXCR4/CXCL12 axis.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including HIV-1 infection, cancer metastasis, and inflammatory diseases. Its activation by the endogenous ligand CXCL12 triggers a cascade of signaling events that regulate cell migration, proliferation, and survival. Consequently, the development of CXCR4 antagonists has been a focal point of drug discovery. Among these, peptidomimetic antagonists, derived from natural peptides, offer a compelling balance of potency and specificity. This guide provides a detailed comparison of the functional differences between this compound, a notable T140 analog, and other significant peptidomimetic and small molecule CXCR4 antagonists.
Quantitative Comparison of CXCR4 Antagonist Activity
The efficacy of CXCR4 antagonists is primarily determined by their binding affinity and their ability to inhibit CXCL12-induced downstream signaling. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected antagonists in various functional assays. Lower IC50 values are indicative of higher potency.
| Compound | Antagonist Type | Target Receptor | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Peptidomimetic | CXCR4 | HIV-1 Entry | 19.3 | [1] |
| CXCR4 | CXCL12-induced Migration | Not specified | [2] | ||
| T140 | Peptidomimetic | CXCR4 | HIV-1 Entry | 2.5 | [3] |
| TN14003 (4F-benzoyl) | Peptidomimetic | CXCR4 | CXCL12-induced Migration | 0.54 - 0.65 | [4] |
| CVX15 | Peptidomimetic (cyclic) | CXCR4 | Competitive Binding | 7.8 | [5] |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | Competitive Binding | 319.6 | [5] |
| IT1t | Small Molecule | CXCR4 | Competitive Binding | 29.65 | [5] |
| CXCR4 | Calcium Flux | 23.1 | [3] |
A striking functional difference emerges when considering the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, which also binds CXCL12. Unlike many other CXCR4 antagonists, this compound exhibits a dual functionality.
| Compound | Target Receptor | Functional Activity | Assay Type | EC50 (nM) | Reference(s) |
| This compound | CXCR7 | Agonist | β-arrestin recruitment | 350 | [6] |
| AMD3100 | CXCR7 | Agonist | β-arrestin recruitment | 140,000 | [6] |
As an antagonist of CXCR4, this compound effectively blocks HIV-1 entry with an IC50 of 19.3 nM[1][7]. However, it also functions as a potent agonist for CXCR7, inducing β-arrestin recruitment with a half-maximal effective concentration (EC50) of 350 nM[1][6][7]. This is significantly more potent than the CXCR7 agonist activity of the small molecule antagonist AMD3100, which has an EC50 of 140 µM[6]. This dual activity of this compound presents unique therapeutic possibilities and necessitates careful consideration in experimental design.
CXCR4 Signaling and Antagonist Intervention
The binding of CXCL12 to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Peptidomimetic antagonists like this compound competitively bind to CXCR4, preventing this interaction and thereby inhibiting downstream signaling.
Figure 1. Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflows for Antagonist Characterization
The functional comparison of CXCR4 antagonists relies on a suite of well-defined in vitro assays. Below is a generalized workflow illustrating the key steps in characterizing a novel peptidomimetic CXCR4 antagonist.
Figure 2. General experimental workflow for characterizing CXCR4 antagonists.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key functional assays are provided below.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.
-
Cell Line: Jurkat cells, which endogenously express CXCR4.
-
Reagents:
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference antagonist (e.g., AMD3100).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
-
Protocol:
-
Prepare a suspension of Jurkat cells in assay buffer.
-
In a 96-well plate, add 100 µL of the test compound dilutions.
-
Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 100 ng/mL) to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Centrifuge the plate to pellet the cells and remove the supernatant.
-
Wash the cells with fresh assay buffer.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
The reduction in fluorescence signal in the presence of the test compound is used to calculate the IC50 value.
-
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a CXCR4 antagonist to inhibit the migration of cells towards a CXCL12 gradient.
-
Cell Line: A cell line expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells).
-
Reagents:
-
Recombinant human CXCL12.
-
Test compound.
-
Transwell inserts (8.0 µm pore size).
-
Serum-free cell culture medium.
-
-
Protocol:
-
Culture cells to 70-80% confluency and serum-starve for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for 4-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet).
-
Elute the stain and measure the absorbance, or count the cells under a microscope, to quantify migration.
-
Calculate the percentage of migration inhibition to determine the IC50 value.
-
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization by a CXCR4 antagonist.
-
Cell Line: A cell line expressing CXCR4 (e.g., CHO-K1 cells stably expressing CXCR4).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
CXCL12.
-
Test compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Incubate the cells with various concentrations of the test compound.
-
Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Inject a fixed concentration of CXCL12 to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
The inhibition of the calcium peak in the presence of the antagonist is used to determine the IC50 value.
-
β-Arrestin Recruitment Assay (BRET)
This assay is particularly relevant for assessing the agonist activity of compounds like this compound on CXCR7. It measures the recruitment of β-arrestin to the receptor upon ligand binding.
-
Cell Line: HEK293 cells transiently or stably co-expressing a CXCR7-Renilla luciferase (Rluc) fusion protein (donor) and a β-arrestin-yellow fluorescent protein (YFP) fusion protein (acceptor).
-
Reagents:
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., CXCL12).
-
Coelenterazine (B1669285) h (Rluc substrate).
-
-
Protocol:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Incubate the cells with various concentrations of the test compound.
-
Add coelenterazine h to all wells.
-
Immediately measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (e.g., ~480 nm) and one for the YFP emission (e.g., ~530 nm).
-
The BRET ratio is calculated as the ratio of the light emitted by YFP to the light emitted by Rluc.
-
An increase in the BRET ratio indicates β-arrestin recruitment.
-
Plot the BRET ratio against the compound concentration to determine the EC50 value.
-
References
- 1. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 2. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
Validating the Agonistic Role of the CXCR7 Receptor Core in TC14012 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the agonistic activity of TC14012 on the C-X-C chemokine receptor type 7 (CXCR7), with a specific focus on the integral role of the receptor core. This compound, a synthetic peptide analog of T140, is a notable molecule exhibiting dual functionality: it acts as a potent antagonist for the CXCR4 receptor while simultaneously functioning as an agonist for the CXCR7 receptor.[1][2][3] This unusual characteristic makes it a valuable tool for dissecting the distinct signaling pathways of these two related receptors. This document outlines the key experimental findings, presents comparative data with other relevant compounds, and provides detailed methodologies for the pivotal experiments that have elucidated the mechanism of this compound-mediated CXCR7 activation.
Comparative Agonist Performance at the CXCR7 Receptor
The agonistic properties of this compound at the CXCR7 receptor are primarily characterized by its ability to induce the recruitment of β-arrestin, a key signaling event for this atypical chemokine receptor.[1][3][4] Unlike canonical G protein-coupled receptors (GPCRs), CXCR7 does not typically signal through G protein pathways but rather utilizes the β-arrestin pathway to initiate downstream cellular responses.[3][5][6]
The potency of this compound in recruiting β-arrestin to CXCR7 has been quantified and compared with the natural endogenous ligand, CXCL12, and another well-known CXCR4 antagonist, AMD3100, which also exhibits agonistic properties at CXCR7.
| Compound | Agonist Type | Target Receptor(s) | EC50 for β-arrestin Recruitment to CXCR7 | Key Characteristics |
| This compound | Synthetic Peptide | CXCR7 (Agonist), CXCR4 (Antagonist) | ~350 nM[2][4][7] | Potent CXCR7 agonist, approximately one log less potent than CXCL12.[4][7] |
| CXCL12 | Endogenous Chemokine | CXCR7 (Agonist), CXCR4 (Agonist) | ~30 nM[4][7] | Natural high-affinity ligand for both CXCR7 and CXCR4.[8] |
| AMD3100 | Small Molecule | CXCR7 (Agonist), CXCR4 (Antagonist) | ~138 µM - 140 µM[4][7][8] | Significantly less potent CXCR7 agonist compared to this compound and CXCL12.[4][7] |
| CCX771 | Small Molecule | CXCR7 (Agonist) | IC50 of 4.1 nM (binding) | A selective small molecule agonist for CXCR7.[8] |
| VUF11207 | Small Molecule | CXCR7 (Agonist) | pEC50 of 8.8 (β-arrestin2 recruitment) | High-potency ligand that induces β-arrestin recruitment and receptor internalization.[2] |
The CXCR7 Receptor Core: The Epicenter of this compound Agonism
A critical finding in understanding this compound's mechanism of action is the identification of the CXCR7 receptor core as the primary determinant of its agonistic activity.[4][7] This was elegantly demonstrated through studies using chimeric receptors, where the C-terminal domains of CXCR4 and CXCR7 were swapped.
Experiments with these chimeric constructs revealed that the agonistic response to this compound was dictated by the receptor core, which consists of the seven transmembrane domains and the connecting intracellular and extracellular loops, rather than the C-terminal tail.[4][7] Specifically, a CXCR7 receptor with a CXCR4 C-terminus still effectively recruited β-arrestin in response to this compound, whereas a CXCR4 receptor with a CXCR7 C-terminus did not.[7] This highlights a fundamental difference in the activation mechanism of CXCR7 compared to CXCR4.
Further molecular studies have identified key residues within the CXCR7 transmembrane domains that are crucial for this compound binding. Specifically, Arg2 and Arg14 of this compound interact with D179 (on transmembrane domain 4) and D275 (on transmembrane domain 6) of CXCR7, respectively.[1] This binding mode is surprisingly similar to how this compound's analogue, CVX15, binds to CXCR4, suggesting that the opposite effects (antagonism vs. agonism) are not due to different binding modes but rather to the intrinsic signaling properties of the receptor cores.[1]
Signaling Pathways and Experimental Workflows
The agonistic engagement of this compound with the CXCR7 receptor core initiates downstream signaling cascades that influence various cellular processes.
This compound-induced CXCR7 signaling pathway.
To validate the role of the CXCR7 core in this compound agonism, a series of key experiments are typically performed.
Experimental workflow for validating this compound agonism.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is crucial for quantifying the agonistic activity of this compound on CXCR7.
Objective: To measure the recruitment of β-arrestin to the CXCR7 receptor upon ligand stimulation.
Principle: The BRET assay relies on the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to one protein of interest (e.g., β-arrestin) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to the other (e.g., CXCR7). When the two proteins are in close proximity (i.e., upon β-arrestin recruitment to the receptor), energy transfer occurs, leading to the emission of light by the acceptor, which can be measured.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are then co-transfected with plasmids encoding for the CXCR7-eYFP fusion protein and the β-arrestin 2-Rluc fusion protein.[7]
-
Seeding: Following overnight culture, the transfected cells are seeded into 96-well, white, clear-bottom microplates coated with poly-D-lysine.[7]
-
Ligand Stimulation: After 24 hours, the cell culture medium is replaced with a buffer containing the Rluc substrate, coelenterazine (B1669285) h (final concentration of 5 µM).[7] Cells are then stimulated with varying concentrations of this compound, CXCL12 (positive control), or AMD3100.
-
BRET Measurement: BRET readings are collected using a plate reader capable of sequential integration of signals in the 460–500 nm (Rluc) and 510–550 nm (YFP) windows.[7] The BRET signal is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).
-
Data Analysis: The net BRET is calculated by subtracting the background BRET signal from cells transfected with the Rluc construct alone.[7] Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the CXCR7 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the CXCR7 receptor.
-
Competition Binding: A constant concentration of radiolabeled CXCL12 (e.g., ¹²⁵I-CXCL12) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Endothelial Progenitor Cell (EPC) Tube Formation
Objective: To assess the pro-angiogenic effect of this compound mediated by CXCR7.
Methodology:
-
Cell Culture: Endothelial progenitor cells (EPCs) are cultured. To mimic diabetic conditions, cells can be treated with high glucose (HG).[9]
-
Treatment: EPCs are treated with this compound in the presence or absence of a CXCR7 siRNA to confirm receptor specificity.[9]
-
Matrigel Assay: Pre-chilled 96-well plates are coated with Matrigel. The treated EPCs are then seeded onto the Matrigel-coated wells.
-
Incubation and Imaging: The plates are incubated to allow for the formation of tube-like structures. The formation of these structures is then visualized and quantified by microscopy.[9]
-
Data Analysis: The extent of tube formation (e.g., total tube length, number of branches) is quantified and compared between different treatment groups.
Conclusion
References
- 1. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 6. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 9. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Antagonists: TC14012 vs. Small Molecules
For researchers, scientists, and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including cancer, HIV entry, and inflammatory conditions. The development of antagonists to block the interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1α), is a highly active area of research. This guide provides an objective, data-driven comparison of the peptidomimetic antagonist TC14012 and prominent small molecule CXCR4 antagonists, Plerixafor (AMD3100) and MSX-122, based on their performance in various in vitro assays.
This report summarizes key quantitative data, details common experimental methodologies for inhibitor evaluation, and visualizes the underlying biological pathways and experimental workflows to aid in the selection of the most appropriate compound for research and development purposes.
Quantitative Comparison of CXCR4 Antagonist Efficacy
The in vitro efficacy of CXCR4 antagonists is commonly assessed through a variety of cell-based assays that measure their ability to interfere with the binding of CXCL12 to CXCR4 and to inhibit downstream signaling events. Key performance indicators include the half-maximal inhibitory concentration (IC50) in binding and functional assays, as well as the half-maximal effective concentration (EC50) for agonistic activities on other receptors.
| Antagonist | Type | CXCR4 Antagonism (IC50) | CXCR7 Agonism (EC50) | Key Distinctions |
| This compound | Peptidomimetic | 19.3 nM[1] | 350 nM (for β-arrestin recruitment)[1][2][3][4] | Potent dual activity as a CXCR4 antagonist and a CXCR7 agonist.[1][2][3][5] Serum-stable derivative of T140.[1] |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam derivative) | 44 nM[6] | 140 µM (for β-arrestin recruitment)[2][3] | FDA-approved for hematopoietic stem cell mobilization.[7][8][9][10][11][12] Also exhibits allosteric agonism at CXCR7.[6][13] |
| MSX-122 | Small Molecule (N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine) | ~10 nM[14][15][16] | Not reported to be a CXCR7 agonist. | Orally bioavailable partial antagonist of CXCR4.[14][16][17] Does not induce calcium flux.[15][18] |
Mechanism of Action and Signaling Pathways
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates multiple intracellular signaling pathways.[19][20][21][22][23] These pathways regulate critical cellular processes such as chemotaxis, cell survival, and proliferation. CXCR4 antagonists function by competitively binding to the receptor, thereby blocking the binding of CXCL12 and inhibiting downstream signaling.[14][17]
Interestingly, some CXCR4 antagonists, like this compound and Plerixafor, have been shown to act as agonists on the related chemokine receptor CXCR7 (also known as ACKR3).[2][3] This dual activity can have complex biological consequences, as CXCR7 signaling, primarily through the β-arrestin pathway, can modulate the effects of CXCR4.[2][3]
Below are diagrams illustrating the canonical CXCR4 signaling pathway and the general workflow for evaluating CXCR4 antagonists.
Caption: CXCR4 Signaling Pathway.
Caption: Workflow for CXCR4 Antagonist Evaluation.
Detailed Experimental Protocols
Reproducibility and comparability of data are paramount in drug development. Below are detailed methodologies for key experiments cited in the evaluation of CXCR4 antagonists.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a fluorescently or radiolabeled ligand for binding to CXCR4 expressed on the surface of living cells.[24][25]
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1, or transfected CHO cells).[24]
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647) or radiolabeled CXCL12 (e.g., [125I]-CXCL12).[24][25]
-
Test CXCR4 antagonists.
-
Assay Buffer (e.g., PBS with 0.5% BSA).[26]
-
96-well V-bottom plates.
-
Flow cytometer or scintillation counter.
-
-
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells with Assay Buffer. Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.[26]
-
Compound Dilution: Prepare serial dilutions of the test antagonists in Assay Buffer.
-
Competition Reaction:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the diluted antagonists to the respective wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate for 30 minutes at room temperature.[26]
-
Add a fixed, subsaturating concentration of labeled CXCL12 to all wells.[26]
-
Incubate for 60 minutes at 4°C in the dark (for fluorescent labels).[26]
-
-
Washing: Centrifuge the plate and wash the cells twice with cold Assay Buffer.[26]
-
Data Acquisition: Resuspend the cells and acquire data on a flow cytometer (measuring mean fluorescence intensity) or a scintillation counter (measuring radioactivity).
-
Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value using non-linear regression.[24]
-
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of an antagonist to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.[27]
-
Materials:
-
CXCR4-expressing cells.
-
CXCL12.
-
Test CXCR4 antagonists.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Migration Buffer (e.g., RPMI 1640 with 0.5% BSA).[26]
-
Cell staining dye (e.g., Calcein AM).
-
-
Procedure:
-
Preparation of Chemoattractant: Prepare a solution of CXCL12 in Migration Buffer at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL) and add it to the lower chambers of the 24-well plate.[26][27] To test antagonists, add them to the lower chambers along with CXCL12.[26]
-
Cell Preparation: Resuspend CXCR4-expressing cells in Migration Buffer. Pre-incubate the cells with the antagonists for 30 minutes.[26]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.[26]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[26]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye.
-
Quantify the stained cells by reading the fluorescence on a plate reader or by counting under a microscope.
-
-
Data Analysis: Determine the percentage of migration inhibition compared to the control (CXCL12 alone) and calculate the IC50 value.
-
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12.[24][25]
-
Materials:
-
CXCR4-expressing cells.
-
Fluorescent calcium indicator dye (e.g., Fluo-2 AM).[24]
-
CXCL12.
-
Test CXCR4 antagonists.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Cell Loading: Load the CXCR4-expressing cells with the calcium indicator dye according to the manufacturer's instructions.
-
Treatment: Pre-treat the dye-loaded cells with various concentrations of the CXCR4 antagonist or a vehicle control.
-
Stimulation: Place the plate in the reader and establish a baseline fluorescence reading. Inject CXCL12 into the wells to stimulate the cells.
-
Data Acquisition: Measure the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the CXCL12-induced fluorescence signal. Calculate IC50 values from the dose-response curves.[24]
-
Conclusion
The in vitro comparison of this compound and small molecule CXCR4 antagonists reveals a diverse landscape of compounds with varying potencies and mechanisms of action. This compound stands out for its potent dual activity on CXCR4 and CXCR7. Plerixafor is a clinically validated antagonist with a well-established safety and efficacy profile for stem cell mobilization.[8][11][12] MSX-122 presents an orally bioavailable option with a distinct signaling profile.[14][16][17] The choice of an antagonist for a specific research application will depend on the desired potency, specificity, oral bioavailability, and the particular signaling pathway or cellular function being investigated. The provided experimental protocols offer a standardized framework for the rigorous evaluation and comparison of these and other novel CXCR4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 5. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Current Clinical Indications for Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plerixafor Injection: MedlinePlus Drug Information [medlineplus.gov]
- 11. Plerixafor: a review of its use in stem-cell mobilization in patients with lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Plerixafor - Wikipedia [en.wikipedia.org]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Facebook [cancer.gov]
- 18. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 22. abeomics.com [abeomics.com]
- 23. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TC14012: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of TC14012, a potent CXCR4 antagonist with anti-cancer and anti-HIV activity.[1][2] Adherence to these guidelines is crucial for minimizing exposure risks and ensuring compliance with safety regulations.
It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are using. This guide is based on general best practices for hazardous and cytotoxic compounds and should supplement, not replace, the manufacturer's official guidelines.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure the following safety measures are in place:
-
Designated Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For tasks with a risk of splashing, a face shield is recommended.
-
Emergency Preparedness: An emergency safety shower and eyewash station should be readily accessible and recently tested.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step in safe disposal. Different types of waste contaminated with this compound must be collected in designated, clearly labeled, and leak-proof containers.
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired pure compound, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper). | Designated, leak-proof container lined with a heavy-duty plastic bag, clearly labeled "Hazardous Cytotoxic Waste".[3] |
| Liquid Waste | Stock solutions, experimental media, and solvent rinses containing this compound. | Clearly labeled, sealed, and chemical-resistant container for "Hazardous Liquid Waste". |
| Empty Containers | Original vials or containers that held the pure this compound compound. | Must be managed as hazardous waste. Triple-rinse with a suitable solvent.[3] |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Segregation: At the point of generation, separate solid waste, liquid waste, and empty containers into their respective designated collection containers.
-
Solid Waste: Collect all solid materials contaminated with this compound in a leak-proof container lined with a heavy-duty plastic bag and clearly labeled as "Hazardous Cytotoxic Waste".[3]
-
Liquid Waste: Pour all liquid waste containing this compound into a designated, sealed, and chemical-resistant container labeled "Hazardous Liquid Waste".
-
Empty Containers:
-
Triple-rinse empty containers that held the pure compound with a suitable solvent.[3]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste.[3]
-
After triple-rinsing, deface or remove the original label from the container.[3]
-
Dispose of the rinsed container as regular laboratory glass or plastic, or as per your institution's guidelines.[3]
-
-
Storage: Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Final Disposal:
-
Once a waste container is full, or after a designated storage period, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service.
-
The required method for the final disposal of cytotoxic waste is typically high-temperature incineration to ensure complete destruction.[3]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[3]
-
Spill and Decontamination
In the event of a spill, follow these procedures:
-
Liquid Spills: Cover the spill with an absorbent material.
-
Solid Spills: Carefully cover the spill with damp absorbent paper to avoid raising dust.[3]
-
Cleanup: Collect all cleanup materials into the designated solid cytotoxic waste container.[3]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
By adhering to these procedures, laboratory personnel can ensure the safe and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling TC14012
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of TC14012, a peptidomimetic CXCR4 antagonist and CXCR7 agonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound throughout its lifecycle in a research environment.
Immediate Safety and Handling
This compound is a potent bioactive peptide. While a specific Material Safety Data Sheet (MSDS) is not publicly available, it is imperative to handle this compound with the utmost care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) if working with the solid, powdered form of this compound outside of a ventilated enclosure or if there is a risk of aerosolization. | To prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and experimental accuracy.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Confirm that the compound is this compound and note the date of receipt on the container.
-
Store the lyophilized powder at -20°C for long-term stability.
-
Reconstituted solutions in appropriate solvents should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Handling and Preparation of Solutions
-
Engineering Controls : All handling of the solid, powdered form of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a containment ventilated enclosure (CVE), to prevent inhalation of dust.
-
Weighing : When weighing the powder, use a spatula and avoid creating dust. Perform this task within a fume hood or CVE.
-
Dissolving : Add the solvent to the powder slowly to prevent splashing. This compound is soluble in water to 1 mg/ml. For hydrophobic peptides, dissolving in a small amount of DMSO before dilution with an aqueous buffer may be necessary.
-
Labeling : Clearly label all containers with the compound name (this compound), concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All disposal must comply with local, state, and federal regulations.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused Compound (Solid or Solution) | Dispose of as hazardous chemical waste. Do not discard in regular trash or pour down the drain. Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Segregate as hazardous solid waste. Collect in a designated, clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste (from experiments) | Inactivation (Recommended): Treat the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH to hydrolyze and inactivate the peptide. Allow a contact time of at least 24 hours. After inactivation, neutralize the pH to between 6.0 and 8.0. Following institutional EHS approval, the neutralized solution may be suitable for drain disposal with copious amounts of water. Direct Disposal: If inactivation is not feasible or permitted, collect all liquid waste in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department. |
Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.
Quantitative Data
The biological activity of this compound has been characterized by its potency as both a CXCR4 antagonist and a CXCR7 agonist.
| Parameter | Value | Target | Description |
| IC₅₀ | 19.3 nM[1][2] | CXCR4 | The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting the function of the CXCR4 receptor.[3] |
| EC₅₀ | 350 nM[1][2][4] | CXCR7 | The half-maximal effective concentration, representing the concentration of this compound that induces a response halfway between the baseline and maximum in recruiting β-arrestin 2 to the CXCR7 receptor.[3] |
Experimental Protocols
The dual activity of this compound can be assessed using various in vitro assays. Below are detailed methodologies for two key experiments.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to act as an agonist and induce the recruitment of β-arrestin to the CXCR7 receptor. A common method is the PathHunter® β-arrestin assay.
Methodology:
-
Cell Culture : Culture a cell line engineered to co-express a ProLink™ (PK)-tagged CXCR7 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter® cells) in the recommended growth medium.
-
Cell Plating : Harvest and plate the cells in a 384-well white, clear-bottom assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Agonist Stimulation : Add the diluted this compound to the cells and incubate for a period determined by optimization (typically 60-90 minutes) at 37°C to stimulate β-arrestin recruitment.
-
Detection : Add the chemiluminescent detection reagents according to the manufacturer's protocol. This reagent contains a substrate that is hydrolyzed by the complemented β-galactosidase enzyme formed upon β-arrestin recruitment, generating a light signal.
-
Data Acquisition : Read the chemiluminescent signal using a plate reader.
-
Data Analysis : Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Chemotaxis Cell Migration Assay
This assay is used to evaluate the antagonistic effect of this compound on CXCR4-mediated cell migration, typically induced by the chemokine CXCL12. A common method utilizes a Boyden chamber (e.g., Transwell® inserts).
Methodology:
-
Cell Culture and Starvation : Culture a cell line that expresses CXCR4 (e.g., a leukemia cell line) in the appropriate medium. Prior to the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup : Place Transwell® inserts (with a porous membrane, e.g., 8 µm pores) into a 24-well plate.
-
Chemoattractant Addition : In the bottom chamber of the wells, add serum-free medium containing a chemoattractant that signals through CXCR4, such as CXCL12. For control wells, add serum-free medium without the chemoattractant.
-
Cell Seeding : Harvest the starved cells, resuspend them in serum-free medium, and treat them with varying concentrations of this compound. Seed the this compound-treated cells into the top chamber of the Transwell® inserts.
-
Incubation : Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 2-24 hours), depending on the cell type.
-
Removal of Non-Migrated Cells : After incubation, carefully remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Staining and Quantification : Fix and stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., crystal violet). Elute the stain and measure the absorbance with a plate reader, or count the migrated cells in several fields of view under a microscope.
-
Data Analysis : Quantify the extent of migration for each this compound concentration and normalize it to the migration observed with the chemoattractant alone. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway of this compound
Caption: Dual signaling roles of this compound on CXCR4 and CXCR7 receptors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
